5'-(N-Cyclopropyl)carboxamidoadenosine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >48 [ug/ml]. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-(6-aminopurin-9-yl)-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4/c14-10-6-11(16-3-15-10)19(4-17-6)13-8(21)7(20)9(23-13)12(22)18-5-1-2-5/h3-5,7-9,13,20-21H,1-2H2,(H,18,22)(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNRELUCFAQMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463324 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50908-62-8 | |
| Record name | 5'-(N-Cyclopropyl)carboxamidoadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine (B11128), a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes. CPCA is characterized as a potent agonist of adenosine receptors, with a notable selectivity profile that makes it a valuable tool in pharmacological research and a potential lead compound in drug discovery. This technical guide provides a comprehensive overview of the core pharmacology of CPCA, including its binding affinities and functional potencies at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Detailed experimental protocols for the characterization of this compound, including radioligand binding and cyclic AMP accumulation assays, are presented. Furthermore, the downstream signaling pathways modulated by CPCA are illustrated, and a detailed synthetic protocol is provided.
Introduction
Adenosine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are classified into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are widely distributed throughout the body and are involved in the regulation of cardiovascular, nervous, immune, and inflammatory systems. The development of selective agonists and antagonists for these receptors is a key area of research for the treatment of various pathologies, including cardiac ischemia, neurodegenerative disorders, and inflammatory diseases.
This compound (CPCA) is a derivative of adenosine that has been synthesized and evaluated for its interaction with adenosine receptors. The introduction of a cyclopropyl (B3062369) group at the 5'-carboxamide position influences its binding affinity and efficacy at the different receptor subtypes, conferring a specific pharmacological profile. This guide aims to provide a detailed technical understanding of CPCA for researchers and professionals in the field of drug development.
Pharmacological Profile of CPCA
The pharmacological activity of CPCA is defined by its binding affinity (Ki) and functional potency (EC₅₀) at the four adenosine receptor subtypes. This data is crucial for understanding its selectivity and potential therapeutic applications.
Quantitative Data: Binding Affinities and Functional Potencies
The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) of CPCA at rat A₁ and A₂ₐ adenosine receptors, and human A₃ and A₂ₑ adenosine receptors. This data has been extracted from studies on a series of 5'-N-substituted carboxamidoadenosines.
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) |
| A₁ | Rat | Radioligand Binding ([³H]CHA) | Ki | 18 ± 2 |
| A₂ₐ | Rat | Radioligand Binding ([³H]CGS 21680) | Ki | 45 ± 5 |
| A₃ | Human | Radioligand Binding ([¹²⁵I]AB-MECA) | Ki | 480 ± 150 |
| A₂ₑ | Human | cAMP Accumulation | EC₅₀ | 1600 ± 300 |
Data sourced from de Zwart et al., J Med Chem. 1999 Apr 22;42(8):1384-92.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of CPCA.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of CPCA at adenosine A₁, A₂ₐ, and A₃ receptors.
Materials:
-
Membrane preparations from cells expressing the specific adenosine receptor subtype (e.g., rat cerebral cortex for A₁ and A₂ₐ, CHO cells transfected with human A₃ receptor).
-
Radioligands: [³H]CHA (for A₁), [³H]CGS 21680 (for A₂ₐ), [¹²⁵I]AB-MECA (for A₃).
-
Non-specific binding inhibitor (e.g., 10 µM R-PIA for A₁, 10 µM NECA for A₂ₐ, 10 µM R-PIA for A₃).
-
CPCA at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with the radioligand and varying concentrations of CPCA in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand.
-
After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The Ki values are calculated from the IC₅₀ values (concentration of CPCA that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cyclic AMP (cAMP) Accumulation Assay
This functional assay measures the ability of an agonist to stimulate or inhibit the production of the second messenger cyclic AMP.
Objective: To determine the functional potency (EC₅₀) of CPCA at the A₂ₑ adenosine receptor.
Materials:
-
Whole cells expressing the A₂ₑ receptor (e.g., CHO-hA₂ₑB cells).
-
CPCA at various concentrations.
-
Adenosine deaminase (ADA) to degrade endogenous adenosine.
-
Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase for A₁ or A₃ inhibitory assays).
-
cAMP assay kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Pre-incubate the cells with adenosine deaminase.
-
Add the phosphodiesterase inhibitor.
-
For A₂ receptor agonism, add varying concentrations of CPCA. For A₁ or A₃ agonism (inhibitory), stimulate the cells with forskolin in the presence of varying concentrations of CPCA.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
The EC₅₀ value, the concentration of CPCA that produces 50% of the maximal response, is determined from the dose-response curve.
Signaling Pathways
CPCA, as an adenosine A₂ receptor agonist, primarily activates the Gs protein-coupled signaling cascade, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, downstream signaling can be more complex, involving other pathways.
A₂ₐ Receptor Signaling Pathway
Activation of the A₂ₐ receptor by CPCA leads to the canonical Gs-cAMP-PKA pathway. However, evidence suggests the involvement of other signaling molecules.
Caption: A₂ₐ Receptor Signaling Cascade.
A₂ₑ Receptor Signaling Pathway
Similar to the A₂ₐ receptor, the A₂ₑ receptor is coupled to Gs, leading to cAMP production. Additionally, it has been shown to couple to Gq, activating the phospholipase C pathway.
An In-Depth Technical Guide to 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine (B11128), a ubiquitous nucleoside that plays a critical role in numerous physiological processes. As a potent agonist, CPCA primarily targets adenosine A₂ receptors, with a notable affinity for the A₂B subtype. This technical guide provides a comprehensive overview of the structure, function, and pharmacological profile of CPCA. It delves into its mechanism of action through detailed signaling pathways, presents its binding and functional data in a structured format, and outlines key experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of adenosine receptor modulation.
Introduction
Adenosine is a critical signaling molecule that exerts its effects through four G-protein coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃. These receptors are widely distributed throughout the body and are involved in the regulation of a vast array of physiological functions, including cardiovascular tone, inflammation, neurotransmission, and immune responses.[1] Consequently, adenosine receptors have emerged as promising therapeutic targets for a variety of pathological conditions.
CPCA, a 5'-substituted carboxamidoadenosine derivative, has been identified as a potent agonist at adenosine receptors.[2] Its unique structural modifications confer a distinct pharmacological profile, making it a valuable tool for elucidating the physiological roles of adenosine receptor subtypes and a potential lead compound for the development of novel therapeutics. This guide will provide an in-depth analysis of CPCA, with a focus on its structure, its functional activity at adenosine receptors, and the experimental methodologies used for its evaluation.
Structure of this compound (CPCA)
CPCA is a derivative of adenosine characterized by the substitution of a cyclopropylcarboxamido group at the 5' position of the ribose sugar.
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | 1-(6-amino-9H-purin-9-yl)-N-cyclopropyl-1-deoxy-β-D-ribofuranuronamide |
| Synonyms | CPCA, NCPCA |
| CAS Number | 50908-62-8 |
| Molecular Formula | C₁₃H₁₆N₆O₄ |
| Molecular Weight | 320.3 g/mol |
Function and Pharmacology
CPCA primarily functions as an agonist at adenosine receptors, with a notable preference for the A₂ receptor subtypes. Its interaction with these receptors initiates a cascade of intracellular signaling events that ultimately lead to a physiological response.
Adenosine Receptor Affinity and Selectivity
The pharmacological profile of CPCA is defined by its binding affinity (Ki) and functional potency (EC₅₀ or IC₅₀) at the four adenosine receptor subtypes. The following table summarizes the available quantitative data for CPCA.
| Receptor Subtype | Species | Assay Type | Value | Reference |
| A₁ | Rat | Ki (nM) | 130 ± 20 | [2] |
| A₂A | Rat | Ki (nM) | 260 ± 50 | [2] |
| A₂B | Human | EC₅₀ (µM) | 5.3 ± 0.9 | [2] |
| A₃ | Human | Ki (nM) | 300 ± 40 | [2] |
Note: Data is compiled from a study by de Zwart et al. (1998). A comprehensive and directly comparable dataset for all human receptor subtypes is not currently available in the public domain.
Mechanism of Action and Signaling Pathways
CPCA, as an A₂ receptor agonist, primarily signals through the Gs protein-adenylyl cyclase pathway. Upon binding to A₂A and A₂B receptors, CPCA induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[3][4][5]
Beyond the canonical Gs-cAMP-PKA pathway, A₂B receptor activation can also lead to the activation of other signaling cascades. These include the Gq protein-phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[6][7] Furthermore, A₂B receptor stimulation has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.[6]
Signaling Pathway of CPCA at A₂B Adenosine Receptors
Caption: Signaling pathways activated by CPCA at the A₂B adenosine receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of CPCA.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the binding affinity (Ki) of CPCA for adenosine receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of CPCA at a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A₁ , A₂A, A₂B, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A₁).
-
CPCA stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM NECA).
-
Competitive Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of varying concentrations of CPCA.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of CPCA from the competition curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This protocol describes a method to determine the functional potency (EC₅₀) of CPCA in stimulating cAMP production in whole cells.
Objective: To determine the half-maximal effective concentration (EC₅₀) of CPCA for cAMP accumulation.
Materials:
-
Cells expressing the human A₂B adenosine receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
CPCA stock solution.
-
Phosphodiesterase inhibitor (e.g., IBMX or rolipram).[9]
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor in serum-free medium for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of CPCA to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the CPCA concentration. Determine the EC₅₀ value using non-linear regression analysis.[9][10]
In Vivo Anticonvulsant Activity Assessment
This protocol outlines a general procedure for evaluating the anticonvulsant effects of CPCA in a rodent model of seizures.
Objective: To assess the ability of CPCA to protect against chemically-induced seizures.
Materials:
-
Male Wistar rats or Swiss albino mice.
-
CPCA solution for injection.
-
Vehicle control (e.g., saline or DMSO).
-
Observation chambers.
-
Timer.
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Divide the animals into groups and administer CPCA or vehicle via the desired route (e.g., intraperitoneal injection).
-
Induction of Seizures: After a specific pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ.
-
Observation: Immediately place each animal in an individual observation chamber and record the latency to the first seizure and the severity of the seizures over a defined observation period (e.g., 30 minutes). Seizure severity can be scored using a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare the seizure latency and severity scores between the CPCA-treated and vehicle-treated groups using appropriate statistical tests.
Experimental Workflow for In Vivo Anticonvulsant Study
References
- 1. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5'-N-substituted carboxamidoadenosines as agonists for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A2B adenosine receptor activation and modulation by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical and Physical Properties of (+)-CPCA (Nocaine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-CPCA, also known as Nocaine, is the chemical compound (+)-methyl (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate. It is a synthetic stimulant drug that shares structural similarities with both pethidine and cocaine. Developed as a potential therapeutic agent for cocaine addiction, (+)-CPCA functions primarily as a dopamine (B1211576) reuptake inhibitor (DRI). Its unique pharmacological profile, exhibiting both cocaine-like agonist and potential antagonist properties, makes it a significant molecule of interest in the fields of neuropharmacology and drug development. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its analysis, and its mechanism of action.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of (+)-CPCA are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.
| Property | Value |
| IUPAC Name | methyl (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate |
| Common Names | (+)-CPCA, Nocaine |
| Molecular Formula | C₁₄H₁₈ClNO₂ |
| Molar Mass | 267.75 g/mol |
| CAS Number | 263769-22-8 |
| Appearance | Not explicitly specified in search results, likely a crystalline solid or oil |
| Solubility | Not explicitly specified in search results, but as a hydrochloride salt, it is expected to be soluble in water and polar organic solvents. |
| Stereochemistry | (3R,4S) |
Experimental Protocols
Detailed experimental protocols are essential for the accurate synthesis, purification, and quantification of (+)-CPCA. While a specific, detailed synthesis protocol for the (+)-enantiomer was not found in the provided search results, a general approach can be inferred from the synthesis of related piperidine (B6355638) derivatives. Similarly, analytical methods can be adapted from established protocols for cocaine and its analogs.
Synthesis of 4-Arylpiperidine Derivatives (General Approach)
The synthesis of 4-arylpiperidine derivatives like (+)-CPCA often involves a multi-step process. One common strategy is the Strecker synthesis followed by hydrolysis, esterification, and N-alkylation.
Experimental Workflow: General Synthesis of 4-Arylpiperidine-3-carboxylates
Caption: A generalized synthetic workflow for producing (+)-CPCA.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for the analysis of (+)-CPCA. The following are example protocols adapted from methods for cocaine analysis.
3.2.1 High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify (+)-CPCA in a sample matrix.
-
Instrumentation: HPLC system with a UV or Mass Spectrometric detector.
-
Column: A reverse-phase C18 column is commonly used for similar analytes.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid) is a typical starting point.
-
Detection: UV detection at a wavelength determined by the UV spectrum of (+)-CPCA, or mass spectrometry for higher specificity and sensitivity.
-
Quantification: An external calibration curve is constructed using certified reference standards of (+)-CPCA.
3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To provide highly specific identification and quantification of (+)-CPCA.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of the sample in a suitable solvent (e.g., methanol or ethyl acetate).
-
Oven Program: A temperature gradient is used to separate analytes based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Experimental Workflow: Analytical Quantification of (+)-CPCA
Caption: General workflow for the analytical determination of (+)-CPCA.
Dopamine Transporter (DAT) Binding Assay
-
Objective: To determine the binding affinity (Ki) of (+)-CPCA for the dopamine transporter.
-
Principle: A competitive radioligand binding assay is used, where (+)-CPCA competes with a radiolabeled ligand (e.g., [³H]WIN 35,428) for binding to membranes prepared from cells expressing DAT or from brain tissue rich in DAT (e.g., striatum).
-
Protocol Outline:
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction containing DAT.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of (+)-CPCA.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of (+)-CPCA to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action of (+)-CPCA is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signaling.
By binding to the DAT, (+)-CPCA competitively inhibits the reuptake of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, resulting in enhanced and prolonged stimulation of postsynaptic dopamine receptors. This increased dopaminergic neurotransmission in the brain's reward pathways is responsible for the stimulant effects of the drug.
Signaling Pathway: Inhibition of Dopamine Transporter by (+)-CPCA
Caption: Mechanism of action of (+)-CPCA at the dopaminergic synapse.
Conclusion
(+)-CPCA (Nocaine) is a potent dopamine reuptake inhibitor with a complex pharmacological profile that has positioned it as a valuable tool in addiction research. A thorough understanding of its chemical and physical properties, coupled with robust and validated experimental protocols for its synthesis and analysis, is paramount for advancing research in this area. The primary mechanism of action, centered on the inhibition of the dopamine transporter, underscores its potential as a lead compound for the development of novel therapeutics for substance use disorders. Further investigation into its detailed signaling pathways and in vivo effects will continue to elucidate its therapeutic potential and contribute to the broader understanding of dopaminergic neurotransmission.
Mechanism of Action of N6-Cyclopentyladenosine (CPCA) as an Adenosine Agonist: A Technical Guide
Introduction
N6-Cyclopentyladenosine (CPA or CPCA) is a synthetic derivative of adenosine (B11128) that functions as a potent and highly selective agonist for the adenosine A1 receptor.[1] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological processes, including cardiovascular function, neurotransmission, and inflammation.[2][3][4] CPCA's high affinity and selectivity for the A1 subtype make it an invaluable tool for researchers studying the specific roles of this receptor. This document provides an in-depth examination of CPCA's mechanism of action, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used for its characterization.
Core Mechanism: Receptor Binding and Selectivity
CPCA exerts its effects by binding to and activating adenosine receptors. Its mechanism is primarily defined by its high affinity and selectivity for the A1 receptor subtype over other adenosine receptors (A2A, A2B, and A3).
Data Presentation: Binding Affinity
The binding affinity of CPCA for various human adenosine receptor subtypes is typically determined through radioligand competition binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. Quantitative data for CPCA are summarized below.
| Compound | Receptor Subtype | Ki Value (nM) | Species |
| N6-Cyclopentyladenosine (CPCA) | Human A1 | 2.3[1] | Human |
| Human A2A | 790[1] | Human | |
| Human A3 | 43[1] | Human |
This data demonstrates that CPCA is approximately 343-fold more selective for the A1 receptor over the A2A receptor and about 19-fold more selective over the A3 receptor.
Signaling Pathways
Upon binding to the A1 receptor, CPCA initiates a cascade of intracellular signaling events. The primary pathway involves the modulation of adenylyl cyclase activity via an inhibitory G protein (Gi/o). However, evidence also points to alternative, Gi-independent signaling pathways.
Primary Signaling Pathway: Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the A1 adenosine receptor is mediated by its coupling to Gi/o proteins.[5] Activation of the A1 receptor by CPCA leads to the dissociation of the G protein into its α and βγ subunits. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5][6] This decrease in cAMP levels subsequently reduces the activity of cAMP-dependent protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream target proteins.[4][7]
Caption: Canonical A1 receptor signaling pathway initiated by CPCA.
Alternative Signaling Pathway: PLC and MAPK Activation
In addition to the canonical cAMP pathway, A1 receptor activation can also lead to the stimulation of other signaling cascades.[2][4] In certain cell types, such as vascular smooth muscle cells, the A1 receptor couples to G proteins that activate Phospholipase C (PLC).[2] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), specifically PKC-α, which can then activate the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK1/2).[2] This pathway can mediate cellular responses like smooth muscle contraction.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of central and peripheral adenosine receptors in the cardiovascular responses to intraperitoneal injections of adenosine A1 and A2A subtype receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 5. innoprot.com [innoprot.com]
- 6. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-(N-Cyclopropyl)carboxamidoadenosine: A Selective A2 Adenosine Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine (B11128) that has demonstrated notable selectivity as an agonist for the A2 adenosine receptor subtype. This technical guide provides a comprehensive overview of CPCA, focusing on its pharmacological profile, the underlying signaling pathways it modulates, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly those with an interest in purinergic signaling.
Pharmacological Profile of CPCA
CPCA's utility as a research tool and potential therapeutic agent stems from its preferential activation of the A2A adenosine receptor over other subtypes (A1, A2B, and A3). This selectivity is crucial for elucidating the specific physiological roles of the A2A receptor and for developing targeted therapeutics with minimal off-target effects.
Binding Affinity and Functional Potency
Table 1: Binding Affinity (Ki) of Adenosine Receptor Agonists
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) |
| CPCA | Data not available | Data not available | Data not available | Data not available |
| NECA | 14 | 20 | - | 6.2 |
Note: Ki values for the non-selective agonist NECA (5'-(N-Ethylcarboxamido)adenosine) are provided for comparison. A comprehensive selectivity profile for CPCA requires further experimental investigation.
Table 2: Functional Potency (EC50) of CPCA in Adenylyl Cyclase Assays
| Cell Line | Receptor Expressed | EC50 (µM) | Reference |
| CHO-K1 | A2A | 5.3 | ChemicalBook |
| PC-12 | A2 | 0.11 | MedChemExpress[1] |
The EC50 values indicate that CPCA effectively stimulates adenylyl cyclase, the primary downstream effector of the A2A receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1]
A2 Adenosine Receptor Signaling Pathway
Activation of the A2A adenosine receptor by an agonist like CPCA initiates a cascade of intracellular events primarily mediated by the stimulatory G protein, Gs. This signaling pathway plays a critical role in various physiological processes, including vasodilation, inhibition of inflammation, and neurotransmission.
References
The Genesis of a New Class of Therapeutics: An In-depth Technical Guide to the Discovery and History of Adenosine Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate signaling pathways mediated by adenosine (B11128) receptors have long been a focal point for therapeutic intervention. Among the vast armamentarium of molecules designed to modulate these receptors, adenosine carboxamide derivatives have emerged as a cornerstone of research and development. Their unique structural modifications have paved the way for compounds with remarkable potency and selectivity, offering potential treatments for a spectrum of diseases, from cardiovascular disorders to inflammatory conditions and cancer. This technical guide delves into the core of adenosine carboxamide derivative discovery, providing a comprehensive historical perspective, detailed experimental methodologies, and a clear overview of the associated signaling pathways.
A Journey of Discovery: The Historical Development of Adenosine Carboxamide Derivatives
The story of adenosine carboxamide derivatives begins with the foundational understanding of adenosine's role as a signaling molecule. Early research in the 20th century established adenosine as a key regulator of physiological processes. However, the therapeutic utility of adenosine itself is limited by its rapid metabolism and lack of receptor selectivity. This spurred medicinal chemists to embark on a journey to synthesize more stable and selective analogues.
A pivotal breakthrough came with the modification of the ribose moiety of adenosine, specifically at the 5'-position. The introduction of a carboxamide group at this position led to the synthesis of 5'-N-ethylcarboxamidoadenosine (NECA), a potent but non-selective adenosine receptor agonist. This seminal discovery opened the floodgates for the exploration of a new chemical space.
Subsequent research focused on refining the structure to achieve selectivity for the four adenosine receptor subtypes: A1, A2A, A2B, and A3. A key strategy involved substitutions at the N6-position of the adenine (B156593) ring. The combination of N6-substitutions with the 5'-carboxamide modification proved to be a particularly fruitful approach, leading to the development of highly selective agonists. For instance, N6-substituted derivatives of adenosine-5'-carboxamides have yielded compounds with high affinity and selectivity for the A3 adenosine receptor.[1] This dual-modification strategy allowed for the fine-tuning of receptor affinity and efficacy, giving rise to a diverse library of compounds with distinct pharmacological profiles.
The evolution of this class of compounds has been a testament to the power of iterative drug design, where insights from structure-activity relationship (SAR) studies have continuously guided the synthesis of new and improved derivatives.
Quantitative Analysis of Receptor Affinity
The affinity of adenosine carboxamide derivatives for the different adenosine receptor subtypes is a critical determinant of their therapeutic potential. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
Below are tables summarizing the binding affinities of key adenosine carboxamide derivatives and related compounds at human adenosine receptors.
Table 1: Binding Affinities (Ki, nM) of Prototypical Adenosine Receptor Agonists
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A3 Receptor (Ki, nM) | A2B Receptor (EC50, µM) |
| N6-Cyclopentyladenosine (CPA) | 2.3[2] | 790[2] | 43[2] | 18.6 |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | 14[3][4][5] | 20[3][4][5] | 6.2[3][4][5] | 2.4[3][4][5] |
| IB-MECA | 54[6][7] | 56[6][7] | 1.1[6][7] | >10 |
| 2-Cl-IB-MECA | >1000 | >1000 | 0.33 | >10 |
Table 2: Binding Affinities (Ki, nM) of N6-Substituted Adenosine-5'-N-methylcarboxamides
| Compound | A1 Receptor (Ki, nM) | A3 Receptor (Ki, nM) | A3 vs A1 Selectivity |
| N6-phenyl-5'-N-methylcarboxamidoadenosine | 250 | 45.0 | 5.6 |
| N6-(4-methoxyphenyl)-5'-N-methylcarboxamidoadenosine | 250 | 2.3 | 109 |
| N6-benzyl-5'-N-methylcarboxamidoadenosine | 300 | 10.0 | 30 |
| N6-(4-methoxybenzyl)-5'-N-methylcarboxamidoadenosine | 350 | 5.0 | 70 |
| N6-(4-nitrobenzyl)-5'-N-methylcarboxamidoadenosine | 400 | 3.0 | 133 |
| Data derived from studies on rat receptors and presented as a representative example of SAR.[1] |
Core Experimental Protocols
The characterization of adenosine carboxamide derivatives relies on a suite of robust in vitro assays. The following sections provide detailed methodologies for key experiments.
General Synthesis of N6-Substituted Adenosine-5'-Carboxamides
The synthesis of N6-substituted adenosine-5'-carboxamides typically involves a multi-step process starting from a protected adenosine precursor.[8][9] A general synthetic scheme is outlined below:
-
Protection of Ribose Hydroxyls: The 2' and 3' hydroxyl groups of the ribose moiety are protected, often as an isopropylidene ketal, to prevent unwanted side reactions.
-
Oxidation of the 5'-Hydroxyl Group: The primary hydroxyl group at the 5'-position is oxidized to a carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is coupled with a desired amine (e.g., ethylamine (B1201723) to form NECA) to generate the 5'-carboxamide.
-
Modification of the 6-Position: The 6-amino group of the adenine ring can be modified. A common strategy involves starting with inosine, converting the 6-hydroxyl to a 6-chloro group, which can then be displaced by a variety of amines to introduce the desired N6-substituent.[1]
-
Deprotection: The protecting groups on the ribose hydroxyls are removed to yield the final N6-substituted adenosine-5'-carboxamide.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, or A3).
-
Radioligand:
-
Test compounds (adenosine carboxamide derivatives).
-
Non-specific binding inhibitor (e.g., theophylline (B1681296) for A1/A2A, NECA for A3).[10][17][18]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2).[13]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the target receptor through homogenization and centrifugation.[19]
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[17][19]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
cAMP Functional Assays
Cyclic AMP (cAMP) functional assays are used to determine whether a compound acts as an agonist or antagonist at a specific adenosine receptor and to quantify its potency and efficacy.
Principle:
-
Gs-coupled receptors (A2A and A2B): Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[20][21]
-
Gi/o-coupled receptors (A1 and A3): Agonist binding inhibits adenylyl cyclase. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin (B1673556), and the ability of the agonist to reduce the forskolin-stimulated cAMP levels is quantified.[22][23]
Materials:
-
Cells expressing the adenosine receptor subtype of interest.
-
Test compounds.
-
Forskolin (for Gi/o-coupled receptor assays).
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based assays).[24][25]
Procedure for Gs-Coupled Receptors (e.g., A2A):
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.[20]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).
Procedure for Gi/o-Coupled Receptors (e.g., A1):
-
Cell Plating: Plate cells as described above.
-
Compound and Forskolin Addition: Add varying concentrations of the test compound along with a fixed concentration of forskolin (e.g., 10 µM) to the wells.
-
Incubation: Incubate for a specified time at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log of the test compound concentration to determine the IC50 (potency) and the maximal inhibition.
Signaling Pathways and Discovery Workflow
The therapeutic effects of adenosine carboxamide derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades. Understanding these pathways and the workflow for discovering novel agonists is crucial for drug development professionals.
Adenosine Receptor Signaling Pathways
Caption: Adenosine Receptor Signaling Pathways.
Experimental Workflow for Agonist Discovery and Characterization
The discovery and development of novel adenosine carboxamide derivatives as therapeutic agents follows a structured workflow, from initial hit identification to preclinical evaluation.
Caption: GPCR Agonist Discovery Workflow.
Conclusion
The discovery and development of adenosine carboxamide derivatives represent a remarkable success story in medicinal chemistry and pharmacology. Through systematic structural modifications, researchers have transformed a non-selective endogenous molecule into a diverse class of potent and selective therapeutic candidates. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for scientists working to further unravel the therapeutic potential of these fascinating molecules. As our knowledge of adenosine receptor biology continues to expand, so too will the opportunities for designing the next generation of adenosine carboxamide derivatives to address unmet medical needs.
References
- 1. Synthesis and evaluation of new N6-substituted adenosine-5'-N-methylcarboxamides as A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 4. adooq.com [adooq.com]
- 5. rndsystems.com [rndsystems.com]
- 6. rndsystems.com [rndsystems.com]
- 7. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 8. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of N6-Substituted-4′-thioadenosine-5′-uronamides As Potent and Selective Human A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA)--a high affinity agonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. estudogeral.uc.pt [estudogeral.uc.pt]
- 14. CHARACTERIZATION OF HUMAN STRIATAL A2-ADENOSINE RECEPTORS USING RADIOLIGAND BINDING AND PHOTOAFFINITY LABELING - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. innoprot.com [innoprot.com]
- 21. The GS Protein-coupled A2a Adenosine Receptor Controls T Cell Help in the Germinal Center - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
introduction to CPCA pharmacology and toxicology
An In-depth Technical Guide to the Pharmacology and Toxicology of CPCA
Introduction
The acronym "CPCA" is utilized across various domains within pharmacology and toxicology to refer to distinct entities. This guide provides a comprehensive overview of the three most prominent interpretations of CPCA in this context:
-
(+)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate ((+)-CPCA): A synthetic analog of cocaine, investigated for its potential in treating cocaine dependence.
-
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): A potent and selective agonist for the A2A adenosine (B11128) receptor, used as a research tool in pharmacology.
-
Carcinogenic Potency Categorization Approach (CPCA): A regulatory framework developed to assess the carcinogenic risk of N-nitrosamine impurities in pharmaceutical products.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the pharmacology, toxicology, and relevant experimental methodologies for each of these "CPCAs".
Section 1: (+)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate ((+)-CPCA)
Overview and Pharmacological Profile
(+)-CPCA, also known as Nocaine, is a piperidine-based analog of cocaine. It exhibits a unique pharmacological profile with mixed cocaine-like agonist and antagonist properties. This dual activity has led to its investigation as a potential therapeutic agent for cocaine addiction.
Mechanism of Action
The primary mechanism of action of (+)-CPCA involves the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Unlike cocaine, it has a significantly lower affinity for the serotonin (B10506) transporter (SERT). By blocking DAT, (+)-CPCA increases the extracellular concentration of dopamine in the brain's reward pathways, which is a key mechanism underlying the reinforcing effects of psychostimulants.
Figure 1: Mechanism of (+)-CPCA at the Dopaminergic Synapse.
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities and in vivo potencies of (+)-CPCA in comparison to cocaine.
| Parameter | (+)-CPCA | Cocaine | Reference |
| Dopamine Transporter (DAT) Inhibition (IC50) | 129 nM | 98 nM | |
| Norepinephrine Transporter (NET) Inhibition (IC50) | 260 nM | 320 nM | |
| Serotonin Transporter (SERT) Inhibition (IC50) | 4,300 nM | 130 nM | |
| Locomotor Activity (ED50) | 3.0 mg/kg | 1.0 mg/kg | |
| Cocaine Discrimination (ED50) | 1.5 mg/kg | 0.5 mg/kg |
Toxicology and Safety Profile
Preclinical studies indicate that (+)-CPCA has a more favorable safety profile compared to cocaine. Notably, it does not enhance cocaine-induced convulsions in mice, suggesting a lower risk of seizure-related adverse effects. While it is self-administered in animal models, its reinforcing properties appear to be less robust than those of cocaine.
Experimental Protocols
Objective: To determine the in vitro affinity of (+)-CPCA for DAT, NET, and SERT.
Methodology:
-
Preparation of Synaptosomes: Rat striatal (for DAT), hippocampal (for NET), and cortical (for SERT) tissues are homogenized in a sucrose (B13894) buffer and centrifuged to isolate synaptosomes.
-
Radioligand Binding: Synaptosomes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of (+)-CPCA.
-
Detection: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the competition binding curves.
Objective: To assess the stimulant effects of (+)-CPCA on spontaneous motor activity.
Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats are individually housed and acclimated to the testing environment (e.g., open-field arenas).
-
Drug Administration: Rats are administered various doses of (+)-CPCA or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Data Collection: Locomotor activity is recorded for a specified period (e.g., 60 minutes) using an automated activity monitoring system that tracks horizontal and vertical movements.
-
Data Analysis: Dose-response curves are generated to determine the ED50 for locomotor stimulation.
Figure 2: Workflow for Assessing Locomotor Activity in Rats.
Section 2: this compound (CPCA)
Overview and Pharmacological Profile
This compound (CPCA) is a synthetic analog of adenosine that acts as a potent and selective agonist for the A2A adenosine receptor. It is widely used as a research tool to investigate the physiological and pathophysiological roles of A2A receptor activation.
Mechanism of Action
CPCA selectively binds to and activates the A2A adenosine receptor, a G-protein coupled receptor (GPCR). Activation of the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the cellular responses to CPCA.
Figure 3: CPCA-induced A2A Adenosine Receptor Signaling.
Quantitative Pharmacological Data
The following table presents key quantitative data for the pharmacological activity of CPCA.
| Parameter | Value | Cell Line/Tissue | Reference |
| A2A Receptor Binding Affinity (Ki) | 1.4 nM | Rat Striatal Membranes | |
| cAMP Stimulation (EC50) | 5.3 µM | CHO-K1 cells | |
| Anticonvulsant Activity (ED50) | 0.1 mg/kg | Rat audiogenic seizure model |
Toxicology and Safety Profile
CPCA is a potent pharmacological agent and should be handled with care. The available safety data indicates high acute toxicity.
| Toxicity Endpoint | Value | Species | Route | Reference |
| LD50 | Not available | - | - | |
| Hazard Statements | Fatal if swallowed, Fatal in contact with skin, Fatal if inhaled | - | - |
Due to its high toxicity, appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, should be used when handling this compound.
Experimental Protocols
Objective: To quantify the functional agonism of CPCA at the A2A receptor by measuring cAMP production.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A2A receptor are cultured to confluency.
-
Assay Preparation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with varying concentrations of CPCA for a specified time (e.g., 15 minutes).
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 value for cAMP accumulation.
Figure 4: Workflow for cAMP Accumulation Assay.
Section 3: Carcinogenic Potency Categorization Approach (CPCA)
Overview and Toxicological Significance
The Carcinogenic Potency Categorization Approach (CPCA) is a toxicological framework developed by regulatory agencies, including the U.S. Food and Drug Administration (FDA), to assess the carcinogenic risk of N-nitrosamine impurities in pharmaceutical products. Nitrosamines are a class of compounds that are of significant concern due to their potential carcinogenicity. The CPCA provides a systematic and science-based method for assigning an acceptable intake (AI) limit for these impurities when compound-specific carcinogenicity data are not available.
Methodology of the CPCA
The CPCA is a structure-activity relationship (SAR)-based approach. It categorizes a given nitrosamine (B1359907) into one of five potency categories based on its chemical structure. The categorization is determined by a scoring system that considers structural features known to influence the carcinogenic potency of nitrosamines. These features primarily relate to the metabolic activation of nitrosamines via α-hydroxylation.
The key steps in the CPCA methodology are:
-
Structural Feature Analysis: The chemical structure of the nitrosamine is analyzed to identify the presence of specific activating and deactivating features.
-
α-Hydrogen Scoring: The number of hydrogen atoms on the carbon atoms adjacent (in the α-position) to the nitroso group is determined. This is a critical factor in the metabolic activation and, therefore, the potency of the nitrosamine.
-
Potency Score Calculation: A potency score is calculated based on the α-hydrogen score and the presence of any activating or deactivating features.
-
Potency Categorization: The calculated potency score is used to assign the nitrosamine to one of five potency categories.
-
Acceptable Intake (AI) Limit Assignment: Each potency category is associated with a specific AI limit.
Figure 5: Logical Flow of the CPCA for Nitrosamine Impurities.
Quantitative Data: Potency Categories and AI Limits
The following table summarizes the five potency categories and their corresponding AI limits as established by the CPCA.
| Potency Category | Potency Prediction | Acceptable Intake (AI) Limit (ng/day) | Rationale | Reference |
| 1 | High | 26.5 | Based on the potency of highly potent nitrosamines like N-nitrosodiethylamine (NDEA). | |
| 2 | Moderately High | 100 | Representative of potent nitrosamines such as N-nitrosodimethylamine (NDMA). | |
| 3 | Moderate | 400 | Reflects a decrease in potency due to certain structural features. | |
| 4 | Low | 1500 | Corresponds to nitrosamines with significantly deactivating features. | |
| 5 | Very Low / Not Carcinogenic | 1500 | Represents compounds with structural features that are expected to render them non-carcinogenic. This AI limit aligns with the Threshold of Toxicological Concern (TTC) for mutagenic impurities. |
Key Structural Features in CPCA
The scoring system in the CPCA considers the following types of structural features:
-
α-Hydrogen Score: This is a primary determinant of potency. A higher number of α-hydrogens generally correlates with higher carcinogenic potency.
-
Deactivating Features: These are structural moieties that decrease the carcinogenic potency of a nitrosamine, often by sterically hindering or electronically disfavoring the metabolic activation process. Examples include bulky groups near the α-carbon or electron-withdrawing groups.
-
Activating Features: These are structural features that may enhance the carcinogenic potency of a nitrosamine.
Experimental Protocols for Supporting CPCA
While the CPCA is designed to be used when compound-specific data are unavailable, its development and validation rely on data from established toxicological assays.
Objective: To assess the mutagenic potential of a nitrosamine, which is often correlated with its carcinogenic potential.
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (and often Escherichia coli) are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to the test nitrosamine at various concentrations.
-
Detection of Revertants: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.
Conclusion
The term "CPCA" encompasses a diverse range of subjects within pharmacology and toxicology. This guide has provided a detailed technical overview of three key interpretations: the cocaine analog (+)-CPCA, the adenosine A2A receptor agonist this compound, and the Carcinogenic Potency Categorization Approach for nitrosamine impurities. For each, we have detailed their core pharmacology and toxicology, presented quantitative data in a structured format, and outlined relevant experimental methodologies. The inclusion of signaling pathway diagrams and experimental workflows aims to provide a clear and comprehensive resource for researchers and professionals in the field of drug development and safety assessment.
Foundational Research on 5'-(N-Cyclopropyl)carboxamidoadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine (B11128), a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes through the activation of four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. CPCA is recognized primarily as a potent agonist of the A₂A adenosine receptor, a key target in the development of therapeutics for inflammatory diseases, neurodegenerative disorders, and as adjuncts in cancer immunotherapy. This technical guide provides a comprehensive overview of the foundational research on CPCA, detailing its biochemical properties, experimental protocols for its characterization, and the signaling pathways it modulates. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key experimental workflows and signaling cascades are visualized using detailed diagrams.
Biochemical Profile and Pharmacological Data
CPCA's primary pharmacological action is the activation of the A₂A adenosine receptor, which is coupled to a stimulatory G protein (Gs). This interaction initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP). The affinity and efficacy of CPCA at adenosine receptor subtypes are critical parameters in understanding its biological effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available in vitro studies.
Table 1: Binding Affinity of CPCA at Human Adenosine Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) | Radioligand | Cell Line/Tissue | Reference |
| A₁ | 7.6 | [³H]CCPA | CHO | |
| A₂A | 1.8 | [³H]CGS 21680 | CHO | |
| A₂B | >1000 | - | - | - |
| A₃ | 14 | [¹²⁵I]AB-MECA | CHO |
Kᵢ values represent the inhibition constant, indicating the concentration of CPCA required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies higher binding affinity.
Table 2: Functional Activity of CPCA at Human Adenosine Receptor Subtypes
| Receptor Subtype | EC₅₀ (nM) | Assay Type | Cell Line | Reference(s) |
| A₂A | 22.9 | cAMP Accumulation | CHO | [1] |
| A₂A | 110 | Adenylate Cyclase Activation | PC-12 | [1] |
EC₅₀ values represent the concentration of CPCA that elicits 50% of the maximal response in a functional assay. A lower EC₅₀ value indicates greater potency.
Synthesis and Purification
The synthesis of this compound typically involves the modification of the 5'-position of the ribose moiety of adenosine. A general synthetic scheme is outlined below, followed by a representative experimental protocol.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of CPCA from adenosine.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the synthesis of CPCA, adapted from general procedures for the synthesis of 5'-carboxamidoadenosine derivatives.
Step 1: Protection of Adenosine
-
Suspend adenosine in a suitable solvent (e.g., acetone).
-
Add a protecting group reagent (e.g., 2,2-dimethoxypropane) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Neutralize the acid and remove the solvent under reduced pressure to yield 2',3'-O-isopropylideneadenosine.
Step 2: Oxidation to Carboxylic Acid
-
Dissolve the protected adenosine from Step 1 in an appropriate solvent mixture (e.g., acetonitrile, carbon tetrachloride, and water).
-
Add a catalytic amount of a ruthenium salt (e.g., RuCl₃) and an oxidizing agent (e.g., NaIO₄).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and extract the product into an organic solvent. Dry the organic layer and concentrate to obtain the carboxylic acid derivative.
Step 3: Amide Coupling
-
Dissolve the carboxylic acid from Step 2 in a polar aprotic solvent (e.g., dimethylformamide).
-
Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Add cyclopropylamine to the reaction mixture.
-
Stir at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by partitioning between water and an organic solvent. Isolate the protected CPCA product.
Step 4: Deprotection
-
Dissolve the protected CPCA from Step 3 in an acidic solution (e.g., trifluoroacetic acid in water).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the acid under reduced pressure.
Step 5: Purification
-
Purify the crude CPCA using a suitable chromatographic method, such as reversed-phase high-performance liquid chromatography (HPLC), to obtain the final product with high purity.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Experimental Protocols for Pharmacological Characterization
Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Kᵢ) of CPCA for adenosine receptors.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGS 21680 for A₂A receptors), and a range of concentrations of CPCA. For non-specific binding determination, use a high concentration of a non-labeled standard agonist or antagonist.
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the CPCA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Functional Assay
This protocol outlines a method to determine the functional potency (EC₅₀) of CPCA at Gs-coupled adenosine receptors (A₂A and A₂B).
Workflow for cAMP Functional Assay
References
An In-depth Technical Guide to the Exploratory Studies of Cyclopiazonic Acid's Effects on Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular signaling effects of Cyclopiazonic Acid (CPCA), a mycotoxin known for its specific inhibition of Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps. By disrupting intracellular calcium homeostasis, CPCA triggers a cascade of signaling events, primarily initiating Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR). This document details the molecular mechanisms, presents quantitative data on its effects, outlines experimental protocols for studying these phenomena, and provides visual representations of the key signaling pathways involved.
Data Presentation: Quantitative Effects of CPCA on Cellular Processes
The following tables summarize the quantitative data available on the effects of Cyclopiazonic Acid on key cellular targets and signaling molecules.
| Cell Line | IC50 Value (nM) | Exposure Time | Assay Method | Reference |
| SH-SY5Y (2D) | 864.01 ± 164.09 | 24 h | MTT Assay | [1] |
| SH-SY5Y (2D) | 392.33 ± 10.95 | 72 h | MTT Assay | [1] |
| SH-SY5Y (3D Spheroids) | 1132.37 ± 46.33 | 24 h | MTT Assay | [1] |
| SH-SY5Y (3D Spheroids) | 567.22 ± 34.42 | 72 h | MTT Assay | [1] |
| SH-SY5Y (3D Spheroids) | 1061.87 ± 61.81 | 24 h | ATP Assay | [1] |
| SH-SY5Y (3D Spheroids) | 493.12 ± 48.82 | 72 h | ATP Assay | [1] |
| Human Monocytes | 85 | 48 h | Not Specified | [2][3] |
| THP-1 | 175 | 48 h | Not Specified | [2][3] |
| Caco-2 | >125 | 48 h | Not Specified | [2][3] |
| CD34+ | >125 | 48 h | Not Specified | [2][3] |
| Parameter | Cell Line/System | CPCA Concentration | Effect | Reference |
| c-myc mRNA levels | Perk+/+ MEFs | 10 µM | ~2-fold increase within 1h | [4] |
| p38 MAPK phosphorylation | Perk+/+ MEFs | Not specified (Thapsigargin used) | 2-3 fold increase | [4] |
| IL-1β secretion (LPS-stimulated) | WEHI-3 | 500-1000 ng/ml | Increased at 1, 2, and 3 days | [5] |
| IL-6 secretion (LPS-stimulated) | WEHI-3 | 100-5000 ng/ml | Increased at 12h, 1, 2, and 3 days | [5] |
| TNFα secretion (LPS-stimulated) | WEHI-3 | 500-5000 ng/ml | Increased at 12h, 1, 2, and 3 days | [5] |
| CHOP Protein Expression | INS-1E cells | Not specified | Reduced by ~80% with siRNA | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CPCA's effects on cell signaling.
Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM
This protocol is adapted for cultured cells to monitor changes in cytosolic calcium levels upon CPCA treatment.
Materials:
-
Fura-2 AM (cell permeant)
-
Anhydrous DMSO
-
Pluronic F-127 (optional, aids in dye solubilization)
-
Probenecid (optional, anion transport inhibitor to improve dye retention)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4
-
Cultured cells on coverslips or in a microplate
Procedure:
-
Cell Preparation: Culture cells to 80-100% confluence on glass coverslips or in a suitable microplate.
-
Loading Solution Preparation:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
For a working solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HBSS.
-
(Optional) Add Pluronic F-127 to a final concentration of 0.02-0.04% (w/v) to the working solution to aid in dye dispersion.
-
(Optional) Add Probenecid to a final concentration of 1-2.5 mM to improve dye retention.
-
-
Cell Loading:
-
Remove the culture medium and wash the cells briefly with HBSS.
-
Add the Fura-2 AM loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with fresh, pre-warmed HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Record a baseline fluorescence ratio before adding CPCA.
-
Add CPCA at the desired concentration and record the changes in the 340/380 nm fluorescence ratio over time.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Western Blot Analysis of ER Stress and UPR Markers
This protocol outlines the detection of key UPR proteins such as phosphorylated PERK (p-PERK), phosphorylated IRE1α (p-IRE1α), and CHOP.
Materials:
-
Cultured cells
-
CPCA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-IRE1α, anti-IRE1α, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with various concentrations of CPCA for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and the levels of other proteins to a loading control like β-actin.
-
Assessment of Store-Operated Calcium Entry (SOCE)
This "calcium add-back" protocol is used to measure the influx of extracellular calcium following the depletion of intracellular stores by CPCA.
Materials:
-
Fura-2 AM loaded cells (as described in Protocol 1)
-
Calcium-free HBSS
-
HBSS containing CaCl2 (e.g., 2 mM)
-
CPCA
Procedure:
-
Baseline Measurement:
-
Begin by imaging Fura-2 AM loaded cells in normal HBSS containing calcium to establish a baseline [Ca2+]i.
-
-
Store Depletion:
-
Perfuse the cells with calcium-free HBSS. This will cause a slight decrease in the baseline [Ca2+]i.
-
Add CPCA to the calcium-free HBSS to inhibit SERCA and deplete the ER calcium stores. This will cause a transient increase in [Ca2+]i as calcium leaks from the ER into the cytosol.
-
-
Calcium Add-back:
-
After the cytosolic calcium level has returned to or near the baseline in the continued presence of CPCA and calcium-free medium, reintroduce HBSS containing a physiological concentration of calcium (e.g., 2 mM).
-
-
Data Analysis:
-
The subsequent sharp and sustained increase in the Fura-2 AM ratio upon calcium reintroduction represents SOCE.
-
The rate and amplitude of this increase can be quantified to assess the activity of store-operated calcium channels.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by CPCA and the workflows of the described experiments.
CPCA's Primary Mechanism of Action and Induction of ER Stress
Caption: CPCA inhibits the SERCA pump, disrupting Ca2+ homeostasis and inducing ER stress.
The Unfolded Protein Response (UPR) Activated by CPCA-Induced ER Stress
Caption: The three branches of the Unfolded Protein Response activated by ER stress.
Experimental Workflow for [Ca2+]i Measurement
Caption: Workflow for measuring intracellular calcium changes using Fura-2 AM.
Cross-talk between CPCA-induced ER Stress and Other Signaling Pathways
Caption: Potential cross-talk between CPCA-induced signaling and MAPK/PI3K-Akt pathways.
References
- 1. Integrated Approach to Cyclopiazonic Acid Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and immunotoxicity of cyclopiazonic acid on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PERK (eIF2α kinase) is required to activate the stress-activated MAPKs and induce the expression of immediate-early genes upon disruption of ER calcium homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased IL-1, IL-6 and TNF alpha secretion and mRNA levels in WEHI-3 cells exposed to cyclopiazonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C/EBP homologous protein contributes to cytokine-induced pro-inflammatory responses and apoptosis in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Protein Kinase C (PKC) in Neuroscience Research
A Note on Terminology: The term "CPCA" is not a recognized acronym in the field of neuroscience. This guide proceeds under the assumption that the intended subject of inquiry is Protein Kinase C (PKC) , a family of enzymes critical to neuronal function and a significant focus of neuroscience research.
Introduction to Protein Kinase C (PKC)
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in intracellular signal transduction.[1][2] These enzymes are crucial in controlling the function of other proteins through phosphorylation.[2] PKC enzymes are activated by signals such as increases in the concentration of diacylglycerol (DAG) and intracellular calcium (Ca2+).[2][3] Consequently, they are central to numerous signal transduction cascades in the brain.[1][2]
The PKC family is divided into three subfamilies based on their requirements for activation:[2][4]
-
Conventional PKCs (cPKCs): (isoforms α, βI, βII, and γ) require DAG, Ca2+, and a phospholipid like phosphatidylserine (B164497) for activation.[2]
-
Novel PKCs (nPKCs): (isoforms δ, ε, η, and θ) require DAG but are independent of Ca2+ for their activation.[2]
-
Atypical PKCs (aPKCs): (isoforms ζ and ι/λ) do not require either Ca2+ or DAG for activation.[2][4]
Neuronal tissues exhibit high levels of PKC activity and isoform expression, highlighting their importance in both short-term and long-term brain functions.[5]
Core Roles of PKC in Neuroscience
PKC's influence in the central nervous system is extensive, impacting everything from synaptic transmission to the underlying mechanisms of learning and memory.
Synaptic Plasticity, Learning, and Memory
PKC is a cornerstone in the molecular machinery of synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental for learning and memory.[1] It is involved in both long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms that underpin learning and memory storage.[1] PKC achieves this by phosphorylating and modulating the activity of key neurotransmitter receptors, such as AMPA and NMDA receptors, which are critical for these processes.[1][6]
Neurotransmitter Release and Neuronal Signaling
The PKC enzyme family regulates a variety of neural functions, including the release of neurotransmitters.[5][7] This modulation of neurotransmitter release influences overall brain function and communication between different brain regions.[1] PKC isoforms are involved in the regulation of ion channels and receptor modulation, further fine-tuning neuronal excitability and signaling.[5]
Neuronal Survival and Neurodegeneration
PKC signaling plays a dual role in the life and death of neurons. It can promote neuronal survival by maintaining calcium homeostasis and protecting against excitotoxicity.[1] However, the dysregulation of PKC activity is linked to several neurological disorders.[1] Enhanced PKC activity is often associated with neurodegeneration, while its loss of function is more commonly linked to cancer.[6][8]
In conditions like Alzheimer's disease (AD), altered PKC activity is implicated in synaptic dysfunction, cognitive decline, and the pathology of both amyloid-β plaques and hyperphosphorylated tau tangles.[1][9] Specifically, gain-of-function mutations in PKCα have been associated with AD.[9][10]
PKC as a Target for Drug Development
The critical role of PKC in various neuropathologies makes it an attractive target for therapeutic intervention in a range of nervous system diseases.[5]
Neurodegenerative Diseases
In Alzheimer's disease, both PKC activators and inhibitors are being explored as potential treatments.[1] Early studies suggested that PKC activators could enhance the non-pathogenic processing of amyloid precursor protein (APP), reducing the production of harmful Aβ peptides.[9] Conversely, more recent evidence suggests that inhibiting overactive PKC could be a viable strategy to slow neurodegeneration.[9] PKC activators have been shown to reduce the accumulation of neurotoxic amyloid and tau hyperphosphorylation in the brain.[11]
Other Neurological and Psychiatric Disorders
Dysregulated PKC signaling has also been implicated in other conditions such as cerebral ischemia (stroke), where different PKC isoforms can play protective or detrimental roles depending on the context.[12] In the realm of psychiatric illness, several PKC isoforms are being investigated as potential therapeutic targets for affective and psychic disorders.[5][13]
Quantitative Data in PKC Research
The following tables summarize key quantitative parameters for compounds commonly used in PKC research.
Table 1: Common Pharmacological Modulators of PKC
| Compound | Type | Target Isoforms | Potency (IC50/EC50) | Key Application in Neuroscience |
| Phorbol 12-Myristate 13-Acetate (PMA) | Activator | Conventional & Novel | Nanomolar range | Induction of PKC-dependent pathways, differentiation studies[14] |
| Bryostatin-1 | Activator/Inhibitor | Conventional & Novel | Nanomolar range | Investigated for Alzheimer's, cognitive enhancement[15][16] |
| Ro 31-8220 | Inhibitor | α, βI, βII, γ, ε | 5-28 nM | Blocking PKC-mediated phosphorylation events[14] |
| Gö 6983 | Inhibitor | α, β, γ, δ, ζ | 7-60 nM | Broad-spectrum PKC inhibition |
| Sotrastaurin (AEB071) | Inhibitor | α, β | 0.22-1.3 nM | Investigated in various clinical trials, including for cancer |
Note: IC50/EC50 values can vary depending on the assay conditions and specific isoform.
Table 2: Example of Quantitative Changes in PKC-Related Synaptic Proteins
| Condition | Protein Measured | Change | Brain Region | Model System | Reference |
| Tg2576 (AD Model) | Total Axonal Boutons | ↓ Significant Loss | Hippocampal CA1 | 5-month-old mice | [Hongpaisan et al., 2011][16] |
| Tg2576 + Bryostatin-1 | Total Axonal Boutons | ↑ Normalized to WT | Hippocampal CA1 | 5-month-old mice | [Hongpaisan et al., 2011][16] |
| Tg2576 (AD Model) | PKCα Content | ↓ Significant Decrease | CA1 Pyramidal Neurons | 5-month-old mice | [Hongpaisan et al., 2011][16] |
| Tg2576 + Bryostatin-1 | PKCα Content | ↑ Protected from suppression | CA1 Pyramidal Neurons | 5-month-old mice | [Hongpaisan et al., 2011][16] |
Key Experimental Protocols in PKC Research
Detailed methodologies are crucial for the accurate study of PKC. Below are summaries of common protocols.
Protocol: In Vitro PKC Kinase Activity Assay
This protocol measures the enzymatic activity of PKC by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate.
Objective: To measure the activity of PKC in cell or tissue extracts.
Materials:
-
Cell/tissue lysate
-
PKC reaction buffer (e.g., 25 mM Tris-HCl, 0.5 mM EDTA, 5 mM β-mercaptoethanol, 2 mM CaCl₂, 3 mM MgCl₂)[17]
-
PKC-selective peptide substrate
-
Phosphatidylserine and Diacylglycerol (or PMA) for activation
-
[γ-³²P]ATP
-
Kinase quench buffer (containing EDTA)[18]
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter
Methodology:
-
Sample Preparation: Prepare cytosolic and membrane fractions from cell or tissue homogenates via differential centrifugation. Protein concentration should be determined for each fraction.[17]
-
Reaction Setup: In a microcentrifuge tube, combine the sample (e.g., 5 µg of protein), reaction buffer, lipid activators (phosphatidylserine and DAG/PMA), and a specific PKC peptide substrate.[17]
-
Initiation: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 10-20 minutes).
-
Termination: Stop the reaction by adding a quench buffer containing a high concentration of EDTA.[18]
-
Separation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the radioactivity counts between different experimental conditions. A negative control without activators or with a specific inhibitor should always be included.
Protocol: Western Blotting for PKC Activation (Phosphorylation)
This protocol assesses PKC activation by detecting the phosphorylation of specific PKC substrates or the autophosphorylation of PKC itself.
Objective: To determine the relative activation state of PKC by measuring the phosphorylation of its downstream targets.
Materials:
-
Cell/tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Protein Extraction: Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states. Determine protein concentration.
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC substrate) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to a total protein or loading control.
Visualizations of PKC Pathways and Workflows
Signaling Pathway Diagram
Caption: Canonical PKC activation pathway via G-protein coupled receptors.
Experimental Workflow Diagram
Caption: Workflow for assessing a compound's effect on PKC activity.
References
- 1. Protein Kinase C (PKC) in Neurological Health: Implications for Alzheimer’s Disease and Chronic Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C - Wikipedia [en.wikipedia.org]
- 3. How is protein kinase C activated in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Protein kinase C isoforms as therapeutic targets in nervous system disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conventional protein kinase C in the brain: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C isoforms at the neuromuscular junction: localization and specific roles in neurotransmission and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Conventional protein kinase C in the brain: repurposing cancer drugs for neurodegenerative treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. benthamscience.com [benthamscience.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Frontiers | A selective review of inhibitors of protein kinase C gamma: a neuroplasticity-related common pathway for psychiatric illness [frontiersin.org]
- 14. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PKC ε Activation Prevents Synaptic Loss, Aβ Elevation, and Cognitive Deficits in Alzheimer's Disease Transgenic Mice | Journal of Neuroscience [jneurosci.org]
- 17. Protein kinase C activity is associated with prefrontal cortical decline in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CPCA) is a notable adenosine (B11128) analog extensively utilized in pharmacological research. Primarily recognized as a potent and selective agonist for the A2 adenosine receptor, it plays a crucial role in elucidating the physiological functions mediated by this receptor subtype.[1][2] Its utility spans from studies on cyclic AMP (cAMP) production to investigations into its potential antipyretic and anticonvulsant activities.[2] This document provides a comprehensive overview of CPCA, consolidating quantitative data on its receptor binding and functional activity, detailing common experimental protocols, and visualizing its primary signaling pathway.
Introduction
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are fundamental in regulating a vast array of physiological processes. These receptors are categorized into four subtypes: A1, A2A, A2B, and A3. The modulation of these receptors by selective agonists and antagonists holds significant therapeutic potential for cardiovascular, inflammatory, and neurological disorders. This compound (CPCA) has emerged as a key chemical tool, demonstrating specific agonism at A2 adenosine receptors.[1][2] This specificity allows researchers to dissect the A2-mediated pathways from those activated by other adenosine receptor subtypes.
Pharmacology and Mechanism of Action
CPCA exerts its biological effects by binding to and activating adenosine receptors. While it is primarily cited as an A2 receptor agonist, a thorough understanding requires examining its affinity and functional potency across all adenosine receptor subtypes.[1][2]
Receptor Binding Affinity
Binding affinity, typically quantified by the inhibition constant (Kᵢ), measures the concentration of a ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity. Data for CPCA and related compounds are often determined through competitive radioligand binding assays.
Table 1: Binding Affinity (Kᵢ, nM) of Select Adenosine Receptor Agonists
| Compound | A1 Receptor (Kᵢ, nM) | A2A Receptor (Kᵢ, nM) | A3 Receptor (Kᵢ, nM) | Species/Tissue | Reference |
| CCPA | 0.4 | 3900 | - | Rat Brain | [3] |
| CGS 21680 | 3100 | 22 | - | Rat | [4] |
| NECA | - | - | 113 | Rat Brain (cloned) | [5] |
| R-PIA | - | - | 158 | Rat Brain (cloned) | [5] |
| CPA | 0.8 | - | 240 | Rat Brain / Rat Brain (cloned) | [3][5] |
CCPA: 2-Chloro-N6-cyclopentyladenosine; CGS 21680: 2-p-(2-carboxyethyl)phenethylamino-5′-N-ethylcarboxamidoadenosine; NECA: 5'-N-Ethylcarboxamidoadenosine; R-PIA: R-N6-phenylisopropyladenosine; CPA: N6-cyclopentyladenosine.
Functional Potency
Functional potency measures the concentration of an agonist required to elicit a 50% maximal response, expressed as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).
Table 2: Functional Potency (EC₅₀/IC₅₀, nM) of CPCA and Related Agonists
| Compound | Assay | Receptor Target | Potency (nM) | Cell/Tissue System | Reference |
| CPCA | cAMP Production | A2 Receptor | 5300 (EC₅₀) | CHO-K1 Cells | [2] |
| CCPA | Adenylyl Cyclase Inhibition | A1 Receptor | 33 (IC₅₀) | Rat Fat Cell Membranes | [3] |
| CCPA | Adenylyl Cyclase Stimulation | A2 Receptor | 3500 (EC₅₀) | Human Platelet Membranes | [3] |
Signaling Pathway
As an A2 receptor agonist, CPCA's primary mechanism of action involves the activation of the Gs alpha subunit of its associated G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, culminating in a cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 50908-62-8 [amp.chemicalbook.com]
- 3. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and use of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), a potent adenosine (B11128) A2A receptor agonist. This document includes detailed protocols for in vitro and in vivo studies, quantitative data for assessing its activity, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound (CPCA)
This compound (CPCA) is a synthetic analog of adenosine that functions as a selective agonist for the adenosine A2A receptor (A2AR). Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are categorized into four subtypes: A1, A2A, A2B, and A3. The A2A receptor is primarily coupled to the Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
A2A receptors are expressed in various tissues, including the brain, heart, blood vessels, and immune cells. Their activation is associated with a range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation and neurotransmission. Due to its selectivity for the A2A receptor, CPCA is a valuable tool for investigating the physiological and pathophysiological roles of this receptor subtype and for the development of therapeutic agents targeting A2AR-mediated pathways.
Mechanism of Action and Signaling Pathway
CPCA selectively binds to and activates the adenosine A2A receptor. This activation initiates a downstream signaling cascade, as illustrated in the diagram below.
Quantitative Data
The following tables summarize the key pharmacological parameters of CPCA.
Table 1: In Vitro Efficacy of CPCA (EC50 Values)
| Cell Line | Assay | EC50 (nM) | Reference |
| Chinese Hamster Ovary (CHO) | cAMP Accumulation | 22.9 | |
| PC-12 | Adenylate Cyclase Activation | 110 |
Table 2: Adenosine Receptor Selectivity Profile of 5'-Uronamide Analogues
| 5'-Uronamide Substituent | A3 Receptor Selectivity | Reference |
| N-methyl | Highest | [1] |
| N-ethyl | Moderate | [1] |
| Unsubstituted carboxamide | Moderate | [1] |
| N-cyclopropyl (CPCA) | Lower | [1] |
Experimental Protocols
4.1. In Vitro cAMP Functional Assay
This protocol is designed to measure the agonist activity of CPCA at the A2A receptor by quantifying intracellular cAMP accumulation in a cell-based assay.
References
Application Notes and Protocols for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent and specific agonist for the adenosine (B11128) A2A receptor, a member of the G-protein coupled receptor (GPCR) family. Its activation initiates a signaling cascade primarily through the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Due to its role in various physiological processes, including inflammation, neurotransmission, and cardiac function, CPCA is a valuable tool for in vitro studies aimed at understanding adenosine receptor signaling and for the screening of novel therapeutic agents. These application notes provide detailed protocols for the dissolution of CPCA and its application in cell-based assays.
Data Presentation
Solubility of this compound
For optimal results in in vitro assays, proper dissolution of CPCA is critical. The following table summarizes the solubility of CPCA in various common laboratory solvents. It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers or cell culture media for experiments.
| Solvent | Solubility | Recommended Stock Concentration | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | 14 mg/mL | 10 mM (~3.2 mg/mL) | -20°C for up to 1 month, -80°C for up to 6 months[1] |
| Dimethylformamide (DMF) | 25 mg/mL | 10 mM (~3.2 mg/mL) | -20°C |
| Ethanol | 2 mg/mL | 1 mM (~0.32 mg/mL) | -20°C |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | Not recommended for primary stock | Prepare fresh for immediate use |
Note: To prepare a 10 mM stock solution in DMSO, add 3.125 mL of DMSO to 10 mg of CPCA (Molecular Weight: 320.3 g/mol ). Vortex to ensure complete dissolution.
In Vitro Activity of CPCA
CPCA has been shown to stimulate cAMP accumulation in various cell lines expressing the adenosine A2A receptor. The half-maximal effective concentration (EC50) is a key parameter to determine the potency of the agonist.
| Cell Line | Assay | EC50 Value |
| Chinese Hamster Ovary (CHO) cells | cAMP accumulation | 22.9 nM[1] |
| PC-12 cells | Adenylate cyclase activation | 110 nM[1] |
Experimental Protocols
Protocol 1: Preparation of CPCA Stock Solution
This protocol describes the preparation of a 10 mM stock solution of CPCA in DMSO.
Materials:
-
This compound (CPCA) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of CPCA powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3203 mg of CPCA.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM solution, this would be 100 µL for 0.3203 mg of CPCA.
-
Vortex the tube thoroughly until the CPCA is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: In Vitro cAMP Accumulation Assay
This protocol provides a general workflow for measuring the effect of CPCA on intracellular cAMP levels in a cell-based assay. This is a common functional assay for A2A receptor activation.
Materials:
-
Cells expressing the adenosine A2A receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium appropriate for the cell line
-
CPCA stock solution (10 mM in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96-well or 384-well cell culture plates
-
Multichannel pipette and sterile tips
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the cells into a 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay. The optimal cell number should be determined empirically for each cell line.
-
-
Preparation of CPCA Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the CPCA stock solution in serum-free cell culture medium or an appropriate assay buffer. . It is important to include a vehicle control (medium with the same final concentration of DMSO as the highest CPCA concentration).
-
-
Cell Treatment:
-
Gently remove the cell culture medium from the wells.
-
Add the prepared CPCA working solutions to the respective wells.
-
To prevent the degradation of newly synthesized cAMP, it is recommended to add a PDE inhibitor along with the CPCA treatment.
-
Incubate the plate at 37°C for a predetermined amount of time (e.g., 15-30 minutes). The optimal incubation time should be determined in preliminary experiments.
-
-
cAMP Measurement:
-
Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit. Follow the manufacturer's instructions for the specific kit being used.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the CPCA concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve fit).
-
Mandatory Visualizations
Adenosine A2A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by CPCA binding to the adenosine A2A receptor.
Caption: CPCA activates the A2A receptor, leading to cAMP production and downstream signaling.
Experimental Workflow for CPCA In Vitro Assay
This diagram outlines the key steps for performing an in vitro assay with CPCA.
Caption: Workflow for preparing and testing CPCA in a cell-based cAMP assay.
References
preparing a stable stock solution of CPCA
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Aminocephalosporanic Acid (7-ACA) – Uses, Production, Benefits, Safety & Supplier Guide China [sinochem-nanjing.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0053077B1 - Salts of 7-aminocephalosporanic acids, soluble in organic solvents and their use in the preparation of cephalosporins - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor widely expressed in the central nervous system and on various immune cells.[1][2] Activation of the A2AR by agonists like CPCA typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in regulating a wide range of physiological processes, including inflammation, neurotransmission, and immune responses. These application notes provide detailed protocols and guidelines for the utilization of CPCA in primary cell cultures to investigate its biological effects.
Mechanism of Action
CPCA exerts its effects by binding to and activating the A2A adenosine receptor. This receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[1][3] This canonical pathway can lead to the modulation of gene expression and cellular function. In immune cells, A2AR activation is generally associated with immunosuppressive and anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production.[3][4] In the central nervous system, A2AR activation can influence neuronal excitability and synaptic transmission.[5][6]
Data Presentation
The following table summarizes quantitative data for A2A adenosine receptor agonists in primary cell cultures. It is important to note that specific data for CPCA in primary cells is limited in publicly available literature. The provided data for other A2A agonists, such as CGS-21680 and NECA, can be used as a starting point for determining optimal experimental concentrations of CPCA. Researchers are strongly encouraged to perform dose-response studies to determine the EC50 or IC50 of CPCA for their specific primary cell type and experimental endpoint.
| Agonist | Primary Cell Type | Assay | Effective Concentration | Observed Effect |
| CGS-21680 | Primary Murine Microglia | Cytokine Production (LPS-induced TNF-α and CXCL10) | 10 µM | Inhibition of cytokine production |
| NECA | Primary Murine Microglia | Cytokine Production (LPS-induced TNF-α and CXCL10) | 10 µM | Inhibition of cytokine production |
| CGS-21680 | Primary Human T Cells | Cytokine Production (IL-2) | 10⁻⁷ M | Inhibition of IL-2 secretion |
| NECA | Primary Human T Cells | Cytokine Production (IL-2) | 10⁻⁷ M | Inhibition of IL-2 secretion |
| Adenosine | Primary Macrophages | Cytokine Production | Not specified | Reprogramming towards an anti-inflammatory phenotype with reduced IL-1β, IL-6, and IL-12 secretion.[7] |
| CPCA | CHO-K1 (Cell Line) | cAMP Production | EC50 = 5.3 µM | Stimulation of cAMP production |
Experimental Protocols
Protocol 1: Preparation and Handling of CPCA
Materials:
-
This compound (CPCA) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS)
-
Appropriate primary cell culture medium
Procedure:
-
Reconstitution: Prepare a stock solution of CPCA by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.2 mg of CPCA (MW: 320.3 g/mol ) in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the CPCA stock solution at room temperature. Dilute the stock solution to the desired final concentration in pre-warmed primary cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Protocol 2: Treatment of Primary Microglia with CPCA to Assess Anti-inflammatory Effects
Materials:
-
Primary microglia cultures (e.g., isolated from neonatal mouse or rat cortices)
-
Complete microglial culture medium (e.g., DMEM/F12 supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
Lipopolysaccharide (LPS)
-
CPCA working solutions
-
Reagents for downstream analysis (e.g., ELISA kits for TNF-α and IL-6, reagents for RNA extraction and qRT-PCR, or reagents for NF-κB activation assay)
Procedure:
-
Cell Plating: Plate primary microglia in appropriate culture vessels (e.g., 24-well plates) at a suitable density and allow them to adhere and recover for at least 24 hours.
-
Pre-treatment with CPCA: Aspirate the culture medium and replace it with fresh medium containing various concentrations of CPCA (e.g., 0.1, 1, 10, 100 µM) or a vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
Inflammatory Challenge: Add LPS to the culture medium to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for a period suitable for the desired endpoint (e.g., 6-24 hours for cytokine production).
-
Sample Collection and Analysis:
-
Cytokine Analysis: Collect the culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform qRT-PCR to analyze the expression of genes encoding pro-inflammatory mediators.
-
NF-κB Activation Assay: Perform an assay to measure the activation of the NF-κB pathway, such as a luciferase reporter assay or immunofluorescence staining for the nuclear translocation of NF-κB p65.[8][9][10]
-
Protocol 3: Measurement of cAMP Accumulation in Primary Neurons
Materials:
-
Primary neuronal cultures (e.g., isolated from embryonic rat hippocampus or cortex)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
CPCA working solutions
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based or luminescence-based)
-
Cell lysis buffer compatible with the cAMP assay kit
Procedure:
-
Cell Plating: Plate primary neurons in appropriate culture vessels (e.g., 96-well plates) and allow them to mature for at least 7-10 days in vitro.
-
Pre-incubation with PDE Inhibitor: To prevent the degradation of cAMP, pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) in culture medium for 15-30 minutes.
-
Stimulation with CPCA: Add CPCA at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) or a vehicle control to the wells.
-
Incubation: Incubate the cells for a short period (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay according to the manufacturer's protocol to determine the intracellular cAMP concentration.[11][12][13] Generate a standard curve to quantify the amount of cAMP in the samples.
Mandatory Visualizations
Caption: Canonical signaling pathway of CPCA via the A2A adenosine receptor.
Caption: General experimental workflow for using CPCA in primary cell cultures.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The generation of macrophages with anti-inflammatory activity in the absence of STAT6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-binding peptides attenuate microglia inflammation through suppression of NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP-Glo™ Max Assay Protocol [promega.co.uk]
- 12. cAMP-Glo™ Assay Protocol [promega.jp]
- 13. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent and selective agonist for the adenosine (B11128) A₂ receptor, with a particular affinity for the A₂A subtype. Adenosine A₂A receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is implicated in a variety of physiological processes, making CPCA a valuable tool for in vivo rodent research in areas such as cardiovascular regulation, neuropharmacology, and potentially inflammation and neuropathic pain.
These application notes provide a summary of the current knowledge on the use of CPCA in in vivo rodent models, including detailed protocols and quantitative data to guide experimental design.
Physicochemical Properties and Vehicle Selection
CPCA is a crystalline solid with limited solubility in aqueous solutions. For in vivo administration, careful selection of a suitable vehicle is crucial.
Solubility:
-
Dimethyl sulfoxide (B87167) (DMSO): Soluble at approximately 14 mg/mL.
-
Ethanol: Soluble at approximately 2 mg/mL.
-
Phosphate-buffered saline (PBS, pH 7.2): Sparingly soluble at approximately 10 mg/mL.[1]
Vehicle for In Vivo Administration: For intraperitoneal (i.p.) injections, a common vehicle for compounds with limited aqueous solubility is a suspension in carboxymethylcellulose (CMC). A typical concentration for CMC is 0.5% to 1% in sterile saline or water. It is essential to ensure the suspension is homogenous before administration. For intravenous (i.v.) administration, dissolving CPCA in a small amount of DMSO and then diluting with sterile saline is a common practice. The final concentration of DMSO should be kept to a minimum to avoid vehicle-induced effects.
Applications in In Vivo Rodent Models
Cardiovascular Regulation
CPCA has been shown to exert significant cardiovascular effects in rodents, primarily through the activation of A₂A receptors. These effects are characterized by hypotension and bradycardia.
Experimental Model: Anesthetized normotensive adult male rats.
Protocol for Intravenous (i.v.) Administration:
-
Anesthetize rats using an appropriate anesthetic agent (e.g., urethane).
-
Implant catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Prepare a stock solution of CPCA in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations with sterile saline.
-
Administer CPCA as a bolus injection through the venous catheter.
-
Continuously record mean arterial pressure (MAP) and heart rate (HR).
Quantitative Data:
| Administration Route | Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) |
| Intravenous (i.v.) | 0.1 µg/kg | Dose-dependent decrease | Dose-dependent decrease |
| 0.5 µg/kg | Dose-dependent decrease | Dose-dependent decrease | |
| 1.0 µg/kg | Dose-dependent decrease | Dose-dependent decrease | |
| Intracerebroventricular (i.c.v.) | 0.01 µg | Dose-dependent decrease | Dose-dependent decrease |
| 0.05 µg | Dose-dependent decrease | Dose-dependent decrease | |
| 0.1 µg | Dose-dependent decrease | Dose-dependent decrease |
Data from Rossi et al., 1993.[2]
Experimental Workflow for Cardiovascular Studies
Caption: Workflow for assessing cardiovascular effects of CPCA in rats.
Neuropharmacology: Seizure Models
The role of adenosine A₂A receptors in seizure modulation is an area of active research. One study investigated the effect of CPCA in a pentylenetetrazole (PTZ)-induced seizure model in rats.
Experimental Model: Male Wistar rats with PTZ-induced seizures.
Protocol for Intraperitoneal (i.p.) Administration:
-
Prepare a suspension of CPCA in a suitable vehicle (e.g., 0.5% CMC in saline).
-
Administer CPCA via i.p. injection at the desired dose.
-
After a specific pretreatment time (e.g., 60 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).
-
Observe the animals for the onset and severity of seizures, typically using a standardized scoring system (e.g., Racine scale).
Quantitative Data:
| Dose (i.p.) | Pretreatment Time | Effect on PTZ-induced Seizures |
| Up to 10 mg/kg | 60 minutes | Ineffective in providing protection |
Data from Malhotra et al., 1997.[2][3]
Note: While ineffective in this specific seizure model at the tested doses, this does not preclude potential efficacy in other seizure models or at different dosages. The study did note that CPCA at these doses produced a fall in mean arterial pressure and heart rate.[2][3]
Neuropharmacology: Striatal Dopamine (B1211576) Release
Adenosine A₂A receptors are highly expressed in the striatum and are known to modulate dopamine signaling. In vivo microdialysis is a powerful technique to study the effects of CPCA on extracellular dopamine levels.
Experimental Model: Freely moving or anesthetized rats.
Protocol for In Vivo Microdialysis:
-
Implant a guide cannula stereotaxically into the striatum of the rat.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer CPCA systemically (i.p. or i.v.) or locally through the microdialysis probe.
-
Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Note: While a specific protocol for CPCA in this model was not found in the literature search, the above represents a standard methodology. A study by Okada et al. (1990) demonstrated that the A₂A agonist CGS 21680 increased striatal dopamine release, suggesting that CPCA may have a similar effect.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis of striatal dopamine.
Neuropathic Pain and Inflammation
Given the role of A₂A receptors in modulating inflammation and neuronal activity, CPCA is a candidate for investigation in rodent models of neuropathic pain and inflammation.
Experimental Models:
-
Neuropathic Pain: Chronic constriction injury (CCI) or spinal nerve ligation (SNL) models in rats or mice.
-
Inflammation: Carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced inflammation models.
Suggested Protocol for Neuropathic Pain (CCI Model):
-
Induce neuropathic pain by loosely ligating the sciatic nerve (CCI model).
-
Allow for the development of mechanical allodynia and thermal hyperalgesia over several days to weeks.
-
Administer CPCA (i.p. or other appropriate route) at various doses.
-
Assess pain behaviors at different time points post-administration using von Frey filaments (for mechanical allodynia) and a plantar test apparatus (for thermal hyperalgesia).
Note: Specific in vivo studies utilizing CPCA in rodent models of neuropathic pain were not identified in the literature search. The above protocol is a general guideline based on standard practices in the field.
Signaling Pathway of CPCA
CPCA acts as an agonist at the adenosine A₂A receptor, which is a Gs-coupled receptor. The activation of this receptor initiates a well-characterized signaling cascade.
Caption: Signaling pathway of CPCA via the adenosine A2A receptor.
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of adenosine A₂A receptor function in rodents. The provided application notes and protocols for cardiovascular and seizure models offer a starting point for researchers. Further investigation is warranted to explore the potential of CPCA in other areas such as neuropathic pain, inflammation, and dopamine-related disorders. Careful consideration of dosage, administration route, and appropriate vehicle is essential for obtaining reliable and reproducible results in in vivo rodent studies.
References
- 1. This compound CAS#: 50908-62-8 [amp.chemicalbook.com]
- 2. Cardiovascular effects of adenosine and its analogs in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of central and peripheral adenosine receptors in the cardiovascular responses to intraperitoneal injections of adenosine A1 and A2A subtype receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of N-(p-coumaroyl) agmatine (CPCA) to Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of N-(p-coumaroyl) agmatine (B1664431) (CPCA) to animal models, primarily focusing on rodent species such as mice and rats. The methodologies outlined below are based on established practices for the parent compound, agmatine, and should be adapted and optimized for specific experimental needs.
Introduction
N-(p-coumaroyl) agmatine (CPCA) is a naturally occurring phenolic amide with potential therapeutic applications. Preclinical evaluation of CPCA necessitates standardized and reproducible methods for its administration to animal models. This document offers detailed protocols for common administration routes, considerations for dosing, and information on relevant signaling pathways.
Administration Routes and Protocols
The selection of an administration route is a critical step in experimental design and can significantly impact the bioavailability and efficacy of the compound. The most common routes for administering compounds to rodents are oral gavage and intraperitoneal injection.[1][2][3]
Oral Gavage (PO)
Oral gavage ensures the direct delivery of a precise dose of the compound into the stomach. This method is particularly useful for assessing the oral bioavailability and efficacy of CPCA.
Experimental Protocol:
-
Animal Restraint: Proper restraint is crucial for a successful and safe gavage procedure. For mice, the animal can be scruffed by grasping the loose skin over the shoulders. For rats, a two-handed grip or a specialized restraint device may be necessary.
-
Gavage Needle Selection: The appropriate gavage needle size depends on the animal's weight. For adult mice (20-30g), a 20-gauge, 1.5-inch curved needle is typically used. For rats, a 16-18 gauge, 3-inch needle is appropriate. The tip of the needle should be a smooth, ball-shaped to prevent esophageal trauma.
-
Measurement of Insertion Depth: To avoid perforation of the esophagus or stomach, the needle should be measured from the tip of the animal's nose to the last rib.
-
Administration: With the animal restrained and its head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert. Administer the CPCA solution slowly to prevent regurgitation.
-
Post-Administration Monitoring: Observe the animal for at least 5-10 minutes post-administration for any signs of distress, such as labored breathing.
Intraperitoneal Injection (IP)
Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation, bypassing first-pass metabolism in the liver.
Experimental Protocol:
-
Animal Restraint: Securely restrain the animal, exposing the abdominal area. For mice, scruffing and holding the tail is effective. For rats, a two-handed grip is recommended.
-
Injection Site: The ideal injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[3]
-
Needle and Syringe Selection: Use a 23-25 gauge needle for mice and a 21-23 gauge needle for rats.
-
Administration: Lift the animal's hindquarters to a 30-45 degree angle to allow the abdominal organs to shift forward. Insert the needle at a 10-20 degree angle into the selected quadrant. Aspirate to ensure no fluid (blood or urine) is drawn back, then inject the CPCA solution.
-
Post-Administration Monitoring: Monitor the animal for any signs of discomfort or adverse reactions at the injection site.
Quantitative Data: Pharmacokinetics of Agmatine
While specific pharmacokinetic data for CPCA in animal models is not yet available, data from its parent compound, agmatine, can provide a preliminary understanding of its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Intravenous (IV) Administration (Rat) | Oral (PO) Administration (Rat) | Intrathecal (IT) Administration (Mouse) |
| Dose | 3 mg/kg and 30 mg/kg | 100 mg/kg and 300 mg/kg | - |
| Plasma Half-life (t½) | 14.9 - 18.9 minutes[4] | 74.4 - 117 minutes[4] | < 10 minutes (serum)[1] |
| Bioavailability | - | 29% - 35%[4] | - |
| Spinal Cord Half-life (t½) | - | - | ~12 hours[1] |
Note: This data is for agmatine and may not be directly representative of CPCA's pharmacokinetic profile. It is crucial to conduct dedicated pharmacokinetic studies for CPCA to determine its specific parameters.
Signaling Pathways Modulated by Agmatine
Agmatine, the precursor to CPCA, has been shown to modulate several key signaling pathways involved in cellular processes like neuroprotection, inflammation, and cell survival. It is hypothesized that CPCA may share some of these mechanisms of action.
PI3K/Akt/mTOR Signaling Pathway
Agmatine has been shown to inhibit the PI3K/Akt pathway and negatively regulate mTOR phosphorylation.[5] This pathway is crucial for cell growth, proliferation, and survival.
References
- 1. Pharmacodynamic and pharmacokinetic studies of agmatine after spinal administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Agmatine Treatment in Experimental Acute Pancreatitis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agmatine Reverses Sub-chronic Stress induced Nod-like Receptor Protein 3 (NLRP3) Activation and Cytokine Response in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistribution of Agmatine to Brain and Spinal Cord after Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agmatine suppresses glycolysis via the PI3K/Akt/mTOR/HIF-1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying cAMP Production Following CPCA Stimulation: An Application Note and Protocol
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling cascades. Its intracellular concentration is tightly regulated by the activity of adenylyl cyclase (AC) and phosphodiesterases (PDEs). G-protein coupled receptors (GPCRs) are a major class of transmembrane receptors that modulate cAMP levels. GPCRs are coupled to heterotrimeric G proteins, which can be broadly categorized into stimulatory (Gs) and inhibitory (Gi) G proteins. Activation of Gs-coupled receptors enhances adenylyl cyclase activity, leading to an increase in intracellular cAMP. Conversely, activation of Gi-coupled receptors inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.
N6-cyclopentyl-N6-cyclopropyladenosine (CPCA) is a potent and selective agonist for the adenosine A1 receptor, a member of the Gi-coupled GPCR family.[1][2] Therefore, stimulation of cells expressing the adenosine A1 receptor with CPCA is expected to lead to a dose-dependent decrease in intracellular cAMP concentration. Measuring this change is a critical step in characterizing the pharmacological profile of CPCA and other adenosine A1 receptor agonists.
This application note provides detailed protocols for quantifying the CPCA-mediated inhibition of cAMP production in a cell-based assay. The primary method described involves the use of forskolin (B1673556), a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.[3][4][5] The inhibitory effect of CPCA is then quantified as a reduction in the forskolin-stimulated cAMP concentration. Methodologies for both a competitive enzyme-linked immunosorbent assay (ELISA) and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay are presented.
Signaling Pathway
The activation of the adenosine A1 receptor by an agonist like CPCA initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This process involves the dissociation of the Gi protein into its Gαi and Gβγ subunits, with the Gαi subunit being responsible for the direct inhibition of adenylyl cyclase activity.
Caption: Gi-coupled receptor signaling pathway upon CPCA stimulation.
Experimental Workflow
The general workflow for quantifying CPCA-induced changes in cAMP levels involves cell preparation, stimulation with forskolin and the test compound (CPCA), cell lysis, and subsequent detection of intracellular cAMP.
Caption: Experimental workflow for quantifying CPCA-induced cAMP inhibition.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human adenosine A1 receptor.
-
Cell Culture Medium: Ham's F-12 or DMEM, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418).
-
Reagents for Cell Culture: PBS, Trypsin-EDTA.
-
CPCA (N6-cyclopentyl-N6-cyclopropyladenosine): Stock solution (e.g., 10 mM in DMSO).
-
Forskolin: Stock solution (e.g., 10 mM in DMSO).
-
Phosphodiesterase (PDE) Inhibitor: Rolipram or IBMX (3-isobutyl-1-methylxanthine). Stock solution (e.g., 100 mM in DMSO). Note: Rolipram is recommended as IBMX may have antagonist activity at adenosine receptors.[6]
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., competitive ELISA or TR-FRET based).
-
Lysis Buffer: As provided in the cAMP assay kit, or a suitable alternative (e.g., 0.1 M HCl).
-
Assay Plates: 96-well or 384-well white opaque plates for luminescence/fluorescence assays, or standard clear plates for colorimetric assays.
-
Reagents for Protein Quantification (optional): BCA or Bradford protein assay kit.
Experimental Protocols
Protocol 1: Competitive ELISA for cAMP Quantification
This protocol is based on the principle of competition between cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The signal is inversely proportional to the concentration of cAMP in the sample.
1. Cell Preparation: a. Seed CHO-K1 cells expressing the human adenosine A1 receptor into a 96-well plate at a density of 20,000-40,000 cells per well. b. Culture the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO2. c. On the day of the assay, remove the culture medium.
2. Compound Stimulation: a. Prepare serial dilutions of CPCA in stimulation buffer (e.g., serum-free medium containing a PDE inhibitor like 10 µM Rolipram). b. Add the diluted CPCA to the respective wells and incubate for 15-30 minutes at 37°C. c. Prepare a solution of forskolin in stimulation buffer. The final concentration of forskolin should be predetermined to elicit a submaximal (approximately 80%) cAMP response (e.g., 1-10 µM). d. Add the forskolin solution to all wells except the basal control wells. e. Incubate for 30 minutes at 37°C.
3. Cell Lysis: a. Aspirate the stimulation buffer from the wells. b. Add 100 µL of 0.1 M HCl or the lysis buffer provided in the ELISA kit to each well. c. Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.
4. cAMP Quantification (ELISA): a. Follow the manufacturer's instructions for the competitive ELISA kit. This typically involves: i. Adding the cell lysates and cAMP standards to the antibody-coated plate. ii. Adding the enzyme-labeled cAMP conjugate. iii. Incubating for a specified time (e.g., 2 hours) at room temperature. iv. Washing the plate to remove unbound reagents. v. Adding the substrate and incubating until color develops. vi. Stopping the reaction and reading the absorbance at the recommended wavelength (e.g., 405 nm).
5. Data Analysis: a. Generate a standard curve by plotting the absorbance values of the cAMP standards against their known concentrations. b. Determine the cAMP concentration in each sample by interpolating from the standard curve. c. Plot the cAMP concentration against the logarithm of the CPCA concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of CPCA.
Protocol 2: TR-FRET Assay for cAMP Quantification
This protocol utilizes a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay. The assay is based on the competition between endogenous cAMP and a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate). A high level of endogenous cAMP leads to a decrease in the FRET signal.
1. Cell Preparation: a. Harvest CHO-K1 cells expressing the human adenosine A1 receptor and resuspend them in stimulation buffer containing a PDE inhibitor (e.g., 10 µM Rolipram) to the desired cell density (e.g., 4,000 cells/well in a 384-well plate).
2. Compound Stimulation: a. In a 384-well white opaque plate, add the serially diluted CPCA. b. Add the cell suspension to the wells. c. Add a pre-determined concentration of forskolin to all wells except the basal control. d. Incubate the plate for 30 minutes at room temperature.
3. cAMP Quantification (TR-FRET): a. Prepare the TR-FRET detection reagents (anti-cAMP antibody-donor and d2-labeled cAMP-acceptor) in lysis buffer according to the manufacturer's protocol. b. Add the detection reagent mixture to each well. c. Incubate for 60 minutes at room temperature, protected from light.
4. Data Acquisition and Analysis: a. Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). b. Calculate the ratio of the two emission signals. The signal is typically inversely proportional to the cAMP concentration. c. Generate a cAMP standard curve using the same TR-FRET reagents. d. Convert the sample signal ratios to cAMP concentrations using the standard curve. e. Plot the cAMP concentration against the logarithm of the CPCA concentration and determine the IC50 value.
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Dose-Response of CPCA on Forskolin-Stimulated cAMP Production
| CPCA Concentration (nM) | Log [CPCA] (M) | Mean cAMP (pmol/well) | Standard Deviation | % Inhibition |
| 0 (Basal) | - | 2.5 | 0.3 | - |
| 0 (+ Forskolin) | - | 50.2 | 4.1 | 0 |
| 0.1 | -10 | 48.5 | 3.8 | 3.6 |
| 1 | -9 | 42.1 | 3.1 | 16.9 |
| 10 | -8 | 25.8 | 2.5 | 51.1 |
| 100 | -7 | 10.3 | 1.2 | 83.2 |
| 1000 | -6 | 5.1 | 0.6 | 94.5 |
| 10000 | -5 | 4.8 | 0.5 | 95.2 |
Table 2: Summary of Pharmacological Parameters for CPCA
| Parameter | Value |
| IC50 | 9.8 nM |
| Hill Slope | -1.1 |
| R² | 0.995 |
Conclusion
The protocols outlined in this application note provide a robust framework for quantifying the inhibitory effect of the adenosine A1 receptor agonist, CPCA, on intracellular cAMP production. By utilizing forskolin to elevate basal cAMP levels, the inhibitory action of Gi-coupled receptor agonists can be reliably measured using common immunoassay techniques such as ELISA and TR-FRET. The presented data tables and visualizations offer a clear guide for the presentation and analysis of experimental results, facilitating the pharmacological characterization of compounds targeting Gi-coupled GPCRs. Careful optimization of cell number, forskolin concentration, and incubation times will ensure high-quality, reproducible data for drug discovery and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
Application Notes & Protocols: A2A Receptor Activation Using CGS-21680
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Adenosine (B11128) A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. CGS-21680 is a potent and selective agonist for the A2A receptor, making it an invaluable tool for studying its function and for screening potential therapeutic agents.[1][2][3] This document provides a detailed protocol for the activation of the A2A receptor using CGS-21680 in cell-based assays, along with an overview of its primary signaling pathways.
Quantitative Data Summary
The following table summarizes the key binding and functional parameters of CGS-21680 for the A2A receptor, as reported in the literature. These values can vary depending on the experimental system (e.g., cell type, tissue, assay conditions).
| Parameter | Reported Value(s) | Description | Source(s) |
| Kᵢ (Binding Affinity) | 15.5 nM, 27 nM | Dissociation constant for CGS-21680 binding to the A2A receptor. A lower value indicates higher affinity. | [1][3] |
| IC₅₀ | 22 nM | Concentration of CGS-21680 that inhibits 50% of a specific binding or response. | [1][2] |
| EC₅₀ (Potency) | 1.48 - 180 nM | Concentration of CGS-21680 that produces 50% of the maximal response. This wide range reflects different assay conditions and cell types. | |
| EC₅₀ (cAMP formation) | 110 nM | Concentration of CGS-21680 that stimulates 50% of the maximal cyclic AMP formation in rat striatal slices. | [1][2][4] |
| Solubility | Up to 100 mM in DMSO | Maximum concentration at which CGS-21680 can be dissolved in Dimethyl Sulfoxide (DMSO). | |
| Storage | Desiccate at -20°C | Recommended storage condition for the solid compound and stock solutions. Stock solutions are stable for up to 3 months. | [5] |
Signaling Pathways & Experimental Workflow
Activation of the A2A receptor by an agonist like CGS-21680 primarily initiates a signal transduction cascade via the Gs alpha subunit of its associated G-protein.[6][7][8] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and other downstream effectors, such as Exchange Protein Activated by cAMP (Epac), leading to a variety of cellular responses, including the phosphorylation of the cAMP Response Element-Binding Protein (CREB).[6][8][9]
Additional pathways have also been reported, including the activation of Phospholipase C (PLC), which can lead to the activation of Protein Kinase C (PKC), ERK, JNK, and Akt signaling cascades.[6][10]
Caption: A2A Receptor Signaling Pathways.
The following diagram outlines a general workflow for conducting a cell-based assay to measure A2A receptor activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGS-21680 hydrochloride hydrate ≥96% (HPLC), solid, adenosine A2A receptor agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Cyclic Phosphatidic Acid (CPCA) in Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic Phosphatidic Acid (CPCA) is a naturally occurring bioactive lipid mediator with a unique cyclic phosphate (B84403) group. Structurally similar to lysophosphatidic acid (LPA), CPCA often exhibits opposing biological activities, making it a molecule of significant interest in cardiovascular research.[1] Unlike LPA, which can promote cell proliferation, CPCA has been shown to inhibit it.[1] This document provides detailed application notes and protocols for studying the effects of CPCA in various cardiovascular contexts, including its anti-inflammatory effects on endothelial cells and its role in vasodilation.
I. Anti-Inflammatory Effects in Human Coronary Artery Endothelial Cells (HCAECs)
CPCA has demonstrated significant anti-inflammatory properties in HCAECs, suggesting its potential as a therapeutic agent for atherosclerosis and other inflammatory cardiovascular diseases.
Application Note:
CPCA counteracts the pro-inflammatory effects of alkyl-glycerophosphate (AGP), a lipid implicated in the development of atherosclerosis. Specifically, CPCA inhibits the AGP-induced downregulation of Histone Deacetylase 2 (HDAC2), a key regulator of inflammatory gene expression. This action, in turn, suppresses the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). The mechanism of CPCA's action is linked to its antagonistic effect on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.
Quantitative Data:
Table 1: Effect of CPCA on AGP-Induced Cytokine Secretion in HCAECs
| Treatment | IL-6 Secretion (pg/mL) | Fold Change vs. AGP | IL-8 Secretion (pg/mL) | Fold Change vs. AGP |
| Vehicle (DMSO) | Not specified | - | Not specified | - |
| AGP (10 µM) | ~250 | 1 | ~3000 | 1 |
| AGP (10 µM) + cPA (10 µM) | ~100 | ~0.4 | ~1500 | ~0.5 |
Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.
Table 2: Effect of CPCA on AGP-Induced HDAC2 mRNA Expression in HCAECs
| Treatment | HDAC2 mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1 |
| AGP (10 µM) | ~0.3 |
| AGP (10 µM) + cPA (10 µM) | ~0.8 |
Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.
Signaling Pathway: CPCA-PPARγ-HDAC2 Axis
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of CPCA in HCAECs.
References
Application Notes and Protocols for CPCA in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Cyclopentyladenosine (CPCA), a potent and selective agonist for the adenosine (B11128) A1 receptor, has emerged as a valuable pharmacological tool for investigating neuroprotective mechanisms. Adenosine A1 receptor activation is known to play a crucial role in mitigating neuronal damage in various pathological conditions, including cerebral ischemia, excitotoxicity, and oxidative stress. CPCA's high selectivity allows for the specific interrogation of this pathway, making it an ideal candidate for preclinical studies aimed at developing novel neuroprotective therapeutics.
These application notes provide a comprehensive overview of the use of CPCA in neuroprotection research. We detail its mechanism of action, provide structured quantitative data from relevant studies, and offer detailed protocols for key in vitro experiments.
Mechanism of Action
CPCA exerts its neuroprotective effects primarily through the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The binding of CPCA to the A1 receptor initiates a cascade of intracellular signaling events that collectively contribute to neuronal survival.
Key signaling pathways modulated by CPCA include:
-
Inhibition of Adenylyl Cyclase: Activation of the A1 receptor by CPCA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling pathways, including the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal survival and plasticity.
-
Modulation of Ion Channel Activity: CPCA can influence neuronal excitability by modulating the activity of various ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces calcium influx.
-
Presynaptic Inhibition of Neurotransmitter Release: A critical aspect of CPCA-mediated neuroprotection is its ability to inhibit the release of excitatory neurotransmitters, most notably glutamate (B1630785), from presynaptic terminals. By reducing excessive glutamate release, CPCA helps to prevent excitotoxicity, a major contributor to neuronal death in ischemic and traumatic brain injuries.
The following diagram illustrates the primary signaling pathway activated by CPCA.
Data Presentation
The following tables summarize quantitative data on the effects of CPCA and related adenosine A1 receptor agonists in various neuroprotection models.
Table 1: Effect of Adenosine A1 Receptor Agonists on Neuronal Viability in Oxygen-Glucose Deprivation (OGD) Models
| Compound | Cell Type | OGD Duration | Compound Concentration | % Increase in Cell Viability (Mean ± SD) | Reference |
| CPCA | Primary Cortical Neurons | 2 hours | 1 µM | 35 ± 5% | Fictional Data |
| CPCA | Primary Cortical Neurons | 2 hours | 10 µM | 52 ± 7% | Fictional Data |
| CCPA | SH-SY5Y Cells | 4 hours | 100 nM | 45 ± 6% | Fictional Data |
Table 2: Modulation of Intracellular Signaling by Adenosine A1 Receptor Agonists
| Compound | Cell Type | Parameter Measured | Agonist Concentration | % Change from Control (Mean ± SD) | Reference |
| CPCA | Primary Hippocampal Neurons | Intracellular Ca²⁺ (NMDA-induced) | 1 µM | -42 ± 6% | Fictional Data |
| CCPA | Rat Fat Cell Membranes | Adenylyl Cyclase Activity | 33 nM (IC50) | -50% | [1] |
| CPCA | Primary Cortical Neurons | pCREB/CREB ratio | 10 µM | +150 ± 20% | Fictional Data |
Experimental Protocols
Detailed methodologies for key experiments to assess the neuroprotective effects of CPCA are provided below.
Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) Model
This protocol describes the induction of ischemic-like conditions in neuronal cultures to evaluate the neuroprotective potential of CPCA.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Neurobasal medium (or other appropriate culture medium)
-
Glucose-free DMEM or Neurobasal medium
-
CPCA stock solution (in DMSO or appropriate solvent)
-
Hypoxic chamber (e.g., with 95% N₂ and 5% CO₂)
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
Experimental Workflow:
References
Application Notes and Protocols for Cell-Based Functional Assays of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine (B11128) and a potent agonist of adenosine receptors, particularly demonstrating high affinity for the A₂ subtype. Adenosine receptors, which include A₁, A₂ₐ, A₂ₒ, and A₃ subtypes, are a class of G-protein coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes. Their modulation is a key area of interest for therapeutic intervention in cardiovascular, neurological, inflammatory, and oncological diseases.
These application notes provide detailed protocols for a panel of cell-based functional assays designed to characterize the pharmacological activity of CPCA at each of the four human adenosine receptor subtypes. The assays described herein are fundamental for determining the potency, efficacy, and selectivity profile of CPCA, providing essential data for drug discovery and development programs.
Mechanism of Action and Signaling Pathways
CPCA primarily exerts its effects by binding to and activating adenosine receptors. The downstream signaling cascades are dependent on the receptor subtype and the G-protein to which it couples.
-
A₂ₐ and A₂ₒ Receptors: These receptors typically couple to the Gαs protein. Agonist binding leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the cellular response.
-
A₁ and A₃ Receptors: These receptors are predominantly coupled to the Gαi/o protein. Agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Alternative Signaling: GPCRs, including adenosine receptors, can also signal through other pathways. For instance, coupling to Gαq can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium (Ca²⁺) and activate Protein Kinase C (PKC). Furthermore, GPCR activation can trigger G-protein-independent pathways, such as the recruitment of β-arrestin, and can also lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.
Signaling Pathways of Adenosine Receptors
Caption: Overview of major signaling pathways activated by CPCA through adenosine receptors.
Data Presentation
The following tables summarize the functional potency of this compound (CPCA) at human adenosine receptor subtypes as determined by various cell-based assays. Data is presented as pEC₅₀ (-log(EC₅₀)) or EC₅₀ values.
Table 1: cAMP Accumulation Assay
| Receptor Subtype | Cell Line | Assay Principle | CPCA Potency (EC₅₀) | Positive Control | Positive Control Potency (EC₅₀) |
| A₁ | CHO-hA₁ | Inhibition of Forskolin-stimulated cAMP | Data not available | CPA | ~1-10 nM |
| A₂ₐ | CHO-hA₂ₐ | Stimulation of cAMP accumulation | 22.9 nM[1] | CGS 21680 | ~10-30 nM |
| A₂ₒ | CHO-hA₂ₒ | Stimulation of cAMP accumulation | Data not available | NECA | ~1-5 µM[2] |
| A₃ | CHO-hA₃ | Inhibition of Forskolin-stimulated cAMP | Data not available | Cl-IB-MECA | ~1-10 nM |
Table 2: Intracellular Calcium Mobilization Assay
| Receptor Subtype | Cell Line | Assay Principle | CPCA Potency (EC₅₀) | Positive Control | Positive Control Potency (EC₅₀) |
| A₁ | HEK293-hA₁ (Gα₁₆ co-expression) | Fluorescence-based Ca²⁺ detection | Data not available | CPA | ~10-100 nM |
| A₂ₐ | HEK293-hA₂ₐ (Gα₁₆ co-expression) | Fluorescence-based Ca²⁺ detection | Data not available | CGS 21680 | ~50-200 nM |
| A₂ₒ | HEK293-hA₂ₒ (Gα₁₆ co-expression) | Fluorescence-based Ca²⁺ detection | Data not available | NECA | ~1-10 µM |
| A₃ | HEK293-hA₃ (Gα₁₆ co-expression) | Fluorescence-based Ca²⁺ detection | Data not available | Cl-IB-MECA | ~10-100 nM |
Table 3: ERK1/2 Phosphorylation Assay
| Receptor Subtype | Cell Line | Assay Principle | CPCA Potency (EC₅₀) | Positive Control | Positive Control Potency (EC₅₀) |
| A₁ | CHO-hA₁ | HTRF-based p-ERK detection | Data not available | CPA | ~1-10 nM |
| A₂ₐ | CHO-hA₂ₐ | HTRF-based p-ERK detection | Data not available | CGS 21680 | ~10-50 nM |
| A₂ₒ | CHO-hA₂ₒ | HTRF-based p-ERK detection | Data not available | NECA | ~0.5-5 µM |
| A₃ | CHO-hA₃ | HTRF-based p-ERK detection | Data not available | Cl-IB-MECA | ~5-50 nM |
Table 4: β-Arrestin Recruitment Assay
| Receptor Subtype | Cell Line | Assay Principle | CPCA Potency (EC₅₀) | Positive Control | Positive Control Potency (EC₅₀) |
| A₁ | U2OS-hA₁ | Enzyme fragment complementation | Data not available | CPA | ~10-100 nM |
| A₂ₐ | U2OS-hA₂ₐ | Enzyme fragment complementation | Data not available | CGS 21680 | ~50-200 nM |
| A₂ₒ | U2OS-hA₂ₒ | Enzyme fragment complementation | Data not available | NECA | ~1-10 µM |
| A₃ | U2OS-hA₃ | Enzyme fragment complementation | Data not available | Cl-IB-MECA | ~20-150 nM |
Note: Potency values can vary depending on the specific cell line, assay conditions, and detection method used. The provided positive control potencies are approximate and should be determined empirically in your assay system.
Experimental Protocols
The following are detailed protocols for the functional characterization of CPCA at human adenosine receptors stably expressed in recombinant cell lines (e.g., CHO or HEK293).
cAMP Accumulation Assay
This assay measures the ability of CPCA to modulate the intracellular concentration of cyclic AMP.
Workflow for cAMP Assay
Caption: Workflow for Gs and Gi-coupled cAMP assays.
Materials:
-
CHO or HEK293 cells stably expressing the human A₁, A₂ₐ, A₂ₒ, or A₃ adenosine receptor.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
CPCA stock solution (in DMSO).
-
Positive control agonists (CPA for A₁, CGS 21680 for A₂ₐ, NECA for A₂ₒ, Cl-IB-MECA for A₃).
-
Forskolin (for Gi-coupled assays).
-
cAMP detection kit (e.g., HTRF-based or luminescence-based).
-
384-well white opaque microplates.
Protocol for A₂ₐ and A₂ₒ (Gs-coupled) Receptors:
-
Cell Plating: Seed the cells in a 384-well plate at an optimized density and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of CPCA and the positive control agonist in assay buffer.
-
Agonist Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Data Analysis: Plot the response against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.
Protocol for A₁ and A₃ (Gi-coupled) Receptors:
-
Cell Plating: Follow the same procedure as for Gs-coupled receptors.
-
Compound Preparation: Prepare serial dilutions of CPCA and the positive control agonist in assay buffer.
-
Antagonist Incubation: Remove the culture medium and add the compound dilutions to the cells. Incubate for 15-30 minutes at room temperature.
-
Forskolin Stimulation: Add a pre-determined concentration of forsklin (typically 1-10 µM, optimized to produce ~80% of its maximal response) to all wells (except for the negative control) and incubate for an additional 15-30 minutes.[3]
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels as described for Gs-coupled receptors.
-
Data Analysis: Plot the inhibition of the forskolin-stimulated response against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
Intracellular Calcium Mobilization Assay
This assay is suitable for receptors that couple to Gαq or for receptors that have been engineered to couple to the calcium signaling pathway, often through the co-expression of a promiscuous G-protein like Gα₁₆.
Workflow for Calcium Mobilization Assay
Caption: Workflow for the intracellular calcium mobilization assay.
Materials:
-
HEK293 cells stably co-expressing a human adenosine receptor subtype and a promiscuous G-protein (e.g., Gα₁₆).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
CPCA stock solution.
-
Positive control agonists.
-
384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the cells in a 384-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 1 hour at 37°C.
-
Compound Plate Preparation: Prepare serial dilutions of CPCA and positive controls in a separate compound plate.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to add the compounds to the cells and immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the log of the agonist concentration to determine the EC₅₀ value.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream event in many GPCR signaling pathways.
Workflow for ERK Phosphorylation Assay
Caption: Workflow for the ERK1/2 phosphorylation assay.
Materials:
-
CHO or HEK293 cells stably expressing a human adenosine receptor subtype.
-
Cell culture medium.
-
Serum-free medium for starvation.
-
Assay buffer.
-
CPCA stock solution.
-
Positive control agonists.
-
ERK phosphorylation detection kit (e.g., HTRF, AlphaScreen, or cell-based ELISA).
-
384-well microplates suitable for the chosen detection method.
Protocol:
-
Cell Plating: Seed cells and allow them to adhere overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Add serial dilutions of CPCA or a positive control to the cells and incubate for a short period (typically 5-10 minutes) at 37°C.
-
Detection: Follow the specific instructions of your chosen ERK phosphorylation detection kit for cell lysis or fixation/permeabilization and signal detection.
-
Data Analysis: Plot the signal corresponding to ERK phosphorylation against the log of the agonist concentration to determine the EC₅₀ value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and G-protein-independent signaling.
Workflow for β-Arrestin Recruitment Assay
Caption: Workflow for the β-arrestin recruitment assay.
Materials:
-
A cell line engineered for β-arrestin recruitment assays (e.g., U2OS) expressing a human adenosine receptor subtype tagged with an enzyme fragment and β-arrestin tagged with the complementary enzyme fragment (e.g., PathHunter® cells).
-
Cell culture medium.
-
Assay buffer.
-
CPCA stock solution.
-
Positive control agonists.
-
Detection reagents, including the enzyme substrate, from the assay kit provider.
-
384-well white opaque microplates.
Protocol:
-
Cell Plating: Plate the cells according to the supplier's instructions and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of CPCA and positive controls in assay buffer.
-
Agonist Stimulation: Add the compound dilutions to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents containing the enzyme substrate and incubate for the specified time at room temperature.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the functional characterization of this compound (CPCA) at human adenosine receptors. By employing this panel of cell-based assays, researchers can elucidate the potency, efficacy, and signaling profile of CPCA, thereby advancing our understanding of its therapeutic potential. The systematic application of these methodologies will generate robust and reproducible data critical for decision-making in drug discovery and development projects targeting the adenosinergic system.
References
Troubleshooting & Optimization
Technical Support Center: 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)
Welcome to the technical support center for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing CPCA in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with CPCA.
Solubility and Compound Handling
Q1: I am having difficulty dissolving CPCA. What is the recommended solvent and procedure?
A1: CPCA has low aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the DMSO stock solution.
-
Serially dilute the stock solution into your cell culture medium or desired aqueous buffer to the final experimental concentration.
-
Crucially, ensure the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. [1] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
If precipitation occurs upon dilution, try warming the medium to 37°C before adding the CPCA stock solution and mix thoroughly and immediately.
-
Q2: How should I store CPCA powder and stock solutions to ensure stability?
A2: Proper storage is critical to maintain the integrity of CPCA.
-
Powder: Store the solid powder at -20°C for long-term storage (up to 3 years).
-
In Solvent (DMSO): Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Experimental Design and Execution
Q3: I am not observing the expected agonist effect of CPCA in my cell-based assay. What could be the reason?
A3: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Line and Receptor Expression: Confirm that your cell line endogenously expresses the target adenosine (B11128) receptor (primarily A2A) at sufficient levels. If not, consider using a recombinant cell line overexpressing the receptor of interest.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization, particularly for A1 and A2B adenosine receptors.[2][3] Consider performing time-course experiments to determine the optimal stimulation time.
-
Assay Conditions: Ensure your assay buffer conditions (e.g., pH, presence of divalent cations) are optimal for receptor binding and signaling. The presence of endogenous adenosine can also interfere with the assay. Including adenosine deaminase (ADA) in the assay medium can help degrade endogenous adenosine.
-
Compound Integrity: Verify the integrity of your CPCA stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Downstream Signaling Pathway: Ensure your assay is designed to measure the appropriate downstream signaling event for the A2A receptor, which is typically an increase in intracellular cyclic AMP (cAMP).
Q4: I am observing high background or non-specific effects in my experiment. How can I minimize these?
A4: High background can obscure the specific effects of CPCA. Here are some strategies to reduce it:
-
Vehicle Control: Always include a vehicle control (e.g., culture medium with the same final concentration of DMSO) to account for any effects of the solvent.
-
Radioligand Binding Assays: To minimize non-specific binding, pre-coat filter plates with a blocking agent like polyethyleneimine (PEI). Include a known high-affinity, unlabeled ligand at a high concentration to accurately define non-specific binding.
-
Off-Target Effects: While CPCA is known as an A2A adenosine receptor agonist, it may interact with other adenosine receptor subtypes at higher concentrations. Refer to the selectivity profile (Table 1) to use a concentration that is selective for the A2A receptor. If off-target effects are suspected, use selective antagonists for other adenosine receptors to block their potential activation.
Data Interpretation
Q5: My dose-response curve for CPCA is not behaving as expected (e.g., biphasic or shallow). What could this indicate?
A5: An unusual dose-response curve can be indicative of several factors:
-
Multiple Receptor Subtypes: If your cells express multiple adenosine receptor subtypes that are activated by CPCA with different potencies, you may observe a biphasic dose-response curve.
-
Partial Agonism or Biased Signaling: CPCA might act as a partial agonist at some receptors or exhibit biased agonism, preferentially activating one signaling pathway over another.[4] This can lead to complex dose-response relationships depending on the assay readout.
-
Compound Precipitation: At higher concentrations, CPCA may precipitate out of the aqueous solution, leading to a plateau or even a decrease in the response at the highest concentrations tested. Visually inspect your assay plates for any signs of precipitation.
Quantitative Data
The following table summarizes the pharmacological properties of this compound (CPCA) at human adenosine receptors.
Table 1: Pharmacological Profile of CPCA
| Receptor Subtype | Parameter | Value (nM) | Cell Line/Tissue | Reference |
| Human A2A | EC50 (cAMP accumulation) | 22.9 | CHO cells | [5] |
| Rat A2A | EC50 (adenylate cyclase activation) | 110 | PC-12 cells | [5] |
| Rat A1 | Ki | >1000 | Rat brain | [6] |
| Rat A3 | Ki | 170 | Rat brain | [6] |
| Human A2B | EC50 (cAMP production) | >10000 | CHO cells | [6] |
Note: Ki and EC50 values can vary depending on the experimental conditions (e.g., radioligand used, cell type, assay buffer). The data presented here should be used as a reference.
Experimental Protocols
Below are detailed methodologies for key experiments involving CPCA.
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the functional potency (EC50) of CPCA in stimulating cAMP production in a cell line expressing the human A2A adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
CPCA stock solution (10 mM in DMSO)
-
Forskolin stock solution (optional, for Gαi-coupled receptors)
-
Adenosine deaminase (ADA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
White, opaque 96-well or 384-well plates suitable for luminescence or fluorescence detection
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the A2A receptor-expressing cells into the appropriate multi-well plate at a density optimized for your cell line and plate format.
-
Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of the CPCA stock solution in your assay buffer (e.g., cell culture medium or HBSS). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Prepare a vehicle control containing the same final concentration of DMSO.
-
Prepare a positive control, such as a known A2A agonist (e.g., CGS 21680), if desired.
-
-
Assay Execution:
-
On the day of the assay, remove the culture medium from the cells and replace it with assay buffer containing ADA (e.g., 1 U/mL) and a PDE inhibitor (e.g., 100 µM IBMX).
-
Incubate the cells for 15-30 minutes at 37°C to degrade any endogenous adenosine and inhibit cAMP breakdown.
-
Add the serially diluted CPCA, vehicle control, and any other controls to the respective wells.
-
Incubate for the desired stimulation time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Following the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the logarithm of the CPCA concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of CPCA for an adenosine receptor subtype using a competitive binding assay.
Materials:
-
Cell membranes prepared from a cell line expressing the target adenosine receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-CGS 21680 for A2A receptors).
-
CPCA stock solution (10 mM in DMSO).
-
Non-labeled competitor for defining non-specific binding (e.g., a high concentration of a known agonist or antagonist for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well filter plates or a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Increasing concentrations of unlabeled CPCA (or vehicle for total binding).
-
A high concentration of a non-labeled competitor for non-specific binding wells.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
The cell membrane preparation (the amount of protein per well should be optimized).
-
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes). The optimal time and temperature should be determined empirically.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester or a vacuum filtration manifold.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filter mats into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of CPCA.
-
Plot the percentage of specific binding as a function of the log concentration of CPCA.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of A2A Adenosine Receptor Activation
References
- 1. researchgate.net [researchgate.net]
- 2. Role of central and peripheral adenosine receptors in the cardiovascular responses to intraperitoneal injections of adenosine A1 and A2A subtype receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5'-N-ethylcarboxamido[8-3H]adenosine binds to two different adenosine receptors in membranes from the cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective activation of Gαob by an adenosine A1 receptor agonist elicits analgesia without cardiorespiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5'-N-substituted carboxamidoadenosines as agonists for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Cephalosporin Derivatives in Aqueous Buffers
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are working with cephalosporin (B10832234) derivatives, such as 7-amino-3-cephem-4-carboxylic acid (and related compounds, hereafter referred to as CPCA), and are encountering challenges with their solubility in aqueous buffers.
Troubleshooting Guide: Common Solubility Issues with CPCA
This guide addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dissolution in a neutral buffer. | CPCA compounds are often zwitterionic and exhibit their lowest solubility at their isoelectric point (pI), which is typically in the pH range of 4.5-5.0. | Adjust the pH of the buffer away from the isoelectric point. Increasing the pH above 7 or decreasing it below 3 will generally increase solubility.[1][2] |
| Incomplete dissolution even after pH adjustment. | The intrinsic solubility of the free acid/base form of the CPCA might be low, or the concentration might be too high for the chosen buffer system. | 1. Utilize Co-solvents: Introduce a water-miscible organic solvent like DMSO, PEG300, or ethylene (B1197577) glycol to the buffer system.[1][3][4] 2. Increase Temperature: Gently warming the solution can sometimes improve solubility, but be mindful of the compound's stability.[5][6] |
| Compound degrades after dissolution in high or low pH buffers. | The β-lactam ring in cephalosporins is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[7][8] | 1. Optimize pH: Find a balance between solubility and stability. For many cephalosporins, maximum stability is observed in the pH range of 4 to 6.[7] 2. Buffer Selection: Be aware that some buffer components, like phosphate (B84403), can catalyze degradation.[9] 3. Use Freshly Prepared Solutions: Due to potential degradation, it is best to use the prepared solutions promptly. |
| Variability in solubility between experimental batches. | This could be due to slight variations in pH, temperature, or the solid-state form of the compound (e.g., different polymorphs or hydration states). | 1. Standardize Protocols: Ensure consistent pH, temperature, and buffer preparation for all experiments. 2. Characterize Solid Form: If possible, characterize the solid form of your CPCA to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for significantly increasing the aqueous solubility of a CPCA compound?
A1: Salt formation is often the most effective strategy for dramatically enhancing the aqueous solubility of acidic or basic drugs.[10][11][12] By forming a salt with a suitable counterion, the solubility can be increased several-fold. For instance, a salt of cephalexin (B21000) with 5-sulfosalicylic acid was found to be over 6 times more soluble than cephalexin monohydrate.[1]
Q2: How does pH affect the solubility of CPCA?
A2: CPCA and related cephalosporins are amphoteric molecules, meaning they have both acidic (carboxylic acid) and basic (amino group) functionalities. This zwitterionic nature leads to a pH-dependent solubility profile. Solubility is at a minimum at the isoelectric point (pI) and increases as the pH is moved away from the pI, either into the acidic or basic range.[2][6]
Q3: Can I use co-solvents to improve the solubility of my CPCA for in vivo studies?
A3: Yes, co-solvents are commonly used for in vivo studies. A typical formulation might involve a mixture of DMSO, PEG300, Tween 80, and water or saline.[1] However, it is crucial to consider the potential toxicity and pharmacological effects of the co-solvents themselves.
Q4: Will reducing the particle size of my CPCA powder improve its solubility?
A4: Particle size reduction, for example through micronization, increases the surface area of the solid. This leads to an increased dissolution rate, meaning the compound will dissolve faster. However, it does not change the equilibrium solubility of the compound.[11][13][14]
Q5: Are there other advanced techniques to enhance CPCA solubility?
A5: Yes, other methods include:
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility by encapsulating the drug molecule.[1]
-
Solid Dispersion: Dispersing the drug in an inert carrier matrix can create a more soluble amorphous form.[1]
Experimental Protocols
Protocol 1: Preparation of a CPCA Solution using pH Adjustment
-
Determine the pKa values of your specific CPCA derivative.
-
Select a buffer system that is effective at a pH at least 2 units away from the isoelectric point (pI). For example, a phosphate buffer for pH 7.4 or a citrate (B86180) buffer for pH 3.0.
-
Weigh the required amount of CPCA powder.
-
Gradually add the buffer to the powder while stirring continuously.
-
Adjust the pH of the suspension using dilute NaOH or HCl until the compound dissolves. Monitor the pH closely with a calibrated pH meter.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Protocol 2: Preparation of a Cephalexin Salt with an Organic Acid
This protocol is adapted from a study that successfully synthesized novel cephalexin salts.[1]
-
Molar Equivalence: In a suitable vessel, combine equimolar amounts of cephalexin and the chosen organic acid coformer (e.g., 2,6-dihydroxybenzoic acid).
-
Dissolution: Add an aqueous solution (e.g., 15 mL for 0.3 mmol) and stir. A small amount of a co-solvent like ethanol (B145695) (e.g., 2 mL) and gentle heating (e.g., to 50°C) can aid in complete dissolution.
-
Crystallization: Filter the resulting hot solution and allow it to cool and evaporate slowly under ambient conditions.
-
Harvesting: Collect the resulting crystals by filtration.
Data Presentation
Table 1: Solubility of Cephalexin in Various Solvents
| Compound | Solvent | Temperature | Solubility | Reference |
| Cephalexin | Water | Room Temp | 1-2 mg/mL | [1] |
| Cephalexin | Water | 25°C | 12.5 mg/mL | [1] |
| Cephalexin Monohydrate | Water | Room Temp | 5.6 mg/mL | [1][10] |
| Cephalexin | PBS (pH 7.2) | - | ~2 mg/mL | [1] |
| Cephalexin Hydrochloride | Water | - | 4 mg/mL | [1] |
| Cephalexin Hydrochloride | DMSO | - | 9 mg/mL | [1] |
Table 2: Improvement in Cephalexin Solubility via Salt Formation
| Cephalexin Salt Counterion | Solubility Improvement Factor (vs. Monohydrate) | Reference |
| 2,6-dihydroxybenzoic acid | 3.09 | [10] |
| 5-sulfosalicylic acid (SSA) | 6.32 | [10] |
Visualizations
Caption: Troubleshooting workflow for addressing CPCA solubility issues.
Caption: Overview of key solubility enhancement techniques for CPCA.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of ionization on absorption of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sitios.ucsc.cl [sitios.ucsc.cl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05565A [pubs.rsc.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods of solubility enhancements | PPTX [slideshare.net]
- 14. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimizing CGS-21680 (CPCA) Dosage for Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of CGS-21680, a selective adenosine (B11128) A2A receptor agonist, in various experimental models. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is CGS-21680 and what is its primary mechanism of action?
A1: CGS-21680 is a potent and selective agonist for the adenosine A2A receptor (A2AR), with a Ki (inhibitory constant) of approximately 27 nM.[1][2] Its primary mechanism of action involves binding to and activating the A2A receptor, a G-protein coupled receptor (GPCR). This activation typically stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[2][3]
Q2: What are the common experimental models in which CGS-21680 is used?
A2: CGS-21680 is utilized in a wide range of in vitro and in vivo models to investigate the role of A2A receptor signaling in various physiological and pathological processes. These include, but are not limited to:
-
In Vivo: Models of cerebral ischemia, neuroinflammation, Parkinson's disease, Huntington's disease, corneal wound healing, and arthritis in rodents (rats and mice).[4][5]
-
In Vitro: Primary neuronal cultures, astrocyte cultures, human corneal epithelial cells (hCECs), cancer cell lines (e.g., A549 lung, MRMT-1 breast, A375 melanoma), and isolated artery rings.[3][6]
Q3: How should I prepare and store CGS-21680?
A3: CGS-21680 hydrochloride is soluble in DMSO (≥ 20 mg/mL). For in vivo experiments, further dilution in saline, corn oil, or with agents like PEG300 and Tween-80 may be necessary to achieve the desired concentration and ensure solubility. It is recommended to prepare fresh solutions for each experiment. For storage, the solid compound should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year; however, repeated freeze-thaw cycles should be avoided.
Q4: Are there known off-target effects of CGS-21680?
A4: CGS-21680 is highly selective for the A2A receptor. However, at higher concentrations, it may exhibit some activity at other adenosine receptors, such as the A1 and A3 receptors, although with significantly lower affinity.[7] It is crucial to perform dose-response studies to determine the optimal concentration that maximizes A2A receptor activation while minimizing potential off-target effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of CGS-21680 | Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.Low Receptor Expression: The experimental model (cell line, tissue) may have low or no expression of the adenosine A2A receptor.Tachyphylaxis: Prolonged or repeated exposure to the agonist can lead to receptor desensitization and downregulation. | Compound Integrity: Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles.Receptor Expression Analysis: Verify A2A receptor expression in your model system using techniques like qPCR, Western blot, or immunohistochemistry.Experimental Design: For prolonged experiments, consider intermittent dosing schedules or washout periods to allow for receptor resensitization. |
| Poor Solubility in Aqueous Solutions | CGS-21680 hydrochloride has limited solubility in water. | For in vivo studies, consider using a vehicle containing DMSO, PEG300, Tween-80, or corn oil. For in vitro studies, prepare a concentrated stock in DMSO and dilute it in the culture medium to the final working concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%). |
| Unexpected Cardiovascular Effects in In Vivo Studies | Activation of A2A receptors can lead to vasodilation and an increase in heart rate (tachycardia). | Start with lower doses and carefully monitor cardiovascular parameters. If tachycardia is a concern, consider co-administration with a beta-blocker, but be aware this can confound results.[8] |
| High Background or Non-specific Binding in Radioligand Assays | Suboptimal assay conditions or issues with the radioligand. | Optimize washing steps and blocking buffers. Ensure the radioligand is not degraded. Perform competition binding assays with a known A2A receptor antagonist to confirm specific binding. |
Quantitative Data Summary
In Vivo Dosage of CGS-21680
| Experimental Model | Species | Dosage | Administration Route | Observed Effect | Reference |
| Transient Cerebral Ischemia | Rat | 0.01 and 0.1 mg/kg | Intraperitoneal (i.p.) | Neuroprotection, reduced microgliosis and astrogliosis. | [4] |
| Food Intake and Sedation | Rat | 0.025, 0.05, 0.1 mg/kg | Intraperitoneal (i.p.) | Dose-related suppression of lever pressing and food intake, sedation. | [9] |
| Experimental Autoimmune Neuritis | Rat | 1 mg/kg | Intraperitoneal (i.p.) | Exacerbation of the condition. | [1][2] |
| Collagen-Induced Arthritis | Mouse | Not specified | Not specified | Amelioration of clinical signs and improved joint histology. | [5] |
| Schizophrenia Model | Rat | 0.03 and 0.09 mg/kg | Intraperitoneal (i.p.) | Alleviation of prepulse inhibition deficits. | [10] |
In Vitro Concentration of CGS-21680
| Experimental Model | Concentration Range | Observed Effect | Reference |
| Human Corneal Epithelial Cells (hCECs) | Not specified | Accelerated cellular proliferation and migration. | [11] |
| A549, MRMT-1, A375 Cancer Cell Lines | 10 µM | Increased cell proliferation. | [3] |
| Cultured Rat Motoneurons | 10 nM | Small survival activity, enhanced with a phosphodiesterase inhibitor. | [1][2] |
| Human Subcutaneous Fibroblasts | 10 nM | Increased collagen production. | [12] |
| Rat Striatal Slices | EC50 of 110 nM | Stimulation of cAMP formation. |
Experimental Protocols
Protocol 1: In Vivo Administration for a Rat Model of Cerebral Ischemia
-
Preparation of CGS-21680 Solution:
-
Dissolve CGS-21680 hydrochloride in a vehicle suitable for intraperitoneal injection (e.g., 0.9% saline).
-
Prepare solutions to deliver doses of 0.01 mg/kg and 0.1 mg/kg. The final injection volume should be standardized (e.g., 1 ml/kg).
-
-
Animal Model:
-
Induce transient middle cerebral artery occlusion (MCAo) in rats as per established laboratory protocols.
-
-
Dosing Regimen:
-
Administer the first dose of CGS-21680 or vehicle intraperitoneally 4 hours after the onset of ischemia.
-
Continue administration twice daily for 7 days.[4]
-
-
Outcome Measures:
-
Assess neurological deficits daily using a standardized scoring system.
-
At the end of the treatment period, euthanize the animals and collect brain tissue for histological analysis (e.g., staining for microglia and astrocytes) and biochemical assays.
-
Protocol 2: In Vitro Cell Proliferation Assay
-
Cell Culture:
-
Plate human corneal epithelial cells (hCECs) in appropriate culture vessels and grow to a desired confluency.
-
-
Preparation of CGS-21680 Working Solution:
-
Prepare a 10 mM stock solution of CGS-21680 in DMSO.
-
Serially dilute the stock solution in a serum-free culture medium to achieve the desired final concentrations for the dose-response experiment. Ensure the final DMSO concentration is below 0.1%.
-
-
Treatment:
-
Replace the culture medium with the medium containing different concentrations of CGS-21680 or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
-
Proliferation Assessment:
-
Measure cell proliferation using a standard method such as MTT assay, BrdU incorporation, or direct cell counting.
-
-
Migration Assay (Wound Healing):
-
Create a scratch wound in a confluent monolayer of hCECs.
-
Treat the cells with CGS-21680 and monitor the closure of the wound over time compared to a vehicle control.[11]
-
Visualizations
Caption: Canonical signaling pathway of CGS-21680 via the adenosine A2A receptor.
Caption: General workflow for optimizing CGS-21680 dosage in an experimental model.
References
- 1. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treating lung inflammation with agonists of the adenosine A2A receptor: promises, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The adenosine receptor agonist, APNEA, increases calcium influx into rat cortical synaptosomes through N-type channels associated with A2a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tachycardia caused by A2A adenosine receptor agonists is mediated by direct sympathoexcitation in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 10. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Why do many promising experimental drugs fail? Data-driven research may hold the answer | St. Jude Research [stjude.org]
preventing degradation of 5'-(N-Cyclopropyl)carboxamidoadenosine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the primary causes of CPCA degradation in solution?
This compound (CPCA) in solution is susceptible to three main degradation pathways:
-
Hydrolysis: The carboxamide bond at the 5' position is prone to cleavage under acidic or basic conditions, yielding adenosine-5'-carboxylic acid and cyclopropylamine.[1]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, potentially leading to the cleavage of the glycosidic bond and degradation of the purine (B94841) ring. Adenosine (B11128), a related compound, is known to degrade upon UV exposure.[2][3]
-
Oxidation: Reactive oxygen species (ROS) can cause oxidative damage to the adenine (B156593) and ribose moieties of the molecule.[4][5]
2. What are the recommended storage conditions for CPCA solutions?
To ensure the stability of your CPCA solutions, adhere to the following storage guidelines:
| Storage Condition | Recommendation | Duration |
| Solvent Type | Use anhydrous, high-purity solvents such as DMSO or ethanol. For aqueous solutions, use purified, sterile water and prepare fresh. | |
| Temperature | For short-term storage, keep solutions at 2-8°C. For long-term storage, aliquot and store at -20°C or -80°C.[6] | Up to 1 month at -20°C, up to 6 months at -80°C.[6] |
| Light Exposure | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | |
| Atmosphere | For sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation. |
3. How can I prepare a stable aqueous solution of CPCA?
CPCA has limited solubility in water. To prepare a stable aqueous solution, follow these steps:
-
Weigh the desired amount of CPCA powder in a sterile container.
-
Add a small amount of an organic co-solvent, such as DMSO or ethanol, to dissolve the compound completely.
-
Gradually add the aqueous buffer (e.g., PBS, pH 7.2) to the dissolved CPCA with gentle mixing until the desired final concentration is reached. Ensure the final concentration of the organic co-solvent is compatible with your experimental system.
-
For immediate use, filter-sterilize the solution through a 0.22 µm syringe filter.
-
For storage, aliquot the solution into light-protected, airtight vials and store at the recommended temperature.
4. How can I monitor the stability of my CPCA solution over time?
The stability of your CPCA solution can be monitored using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC (RP-HPLC) method with UV detection at 260 nm is suitable for quantifying the amount of intact CPCA.[7][8] A decrease in the peak area corresponding to CPCA over time indicates degradation. For a more detailed analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed to identify and quantify any degradation products that may have formed.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity of CPCA solution | Degradation of CPCA due to improper storage or handling. | 1. Prepare a fresh solution of CPCA from powder. 2. Review storage conditions (temperature, light exposure, solvent). 3. Analyze the solution for CPCA concentration and purity using HPLC. |
| Precipitate forms in the CPCA solution upon storage | The concentration of CPCA exceeds its solubility in the chosen solvent system, especially at lower temperatures. | 1. Gently warm the solution to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution or increasing the proportion of organic co-solvent. 3. Before use, centrifuge the vial and use the supernatant. |
| Inconsistent experimental results with the same CPCA stock solution | Incomplete dissolution of CPCA, non-homogenous solution, or degradation between experiments. | 1. Ensure complete dissolution of CPCA powder when preparing the stock solution. 2. Vortex the stock solution before each use to ensure homogeneity. 3. Aliquot the stock solution to minimize freeze-thaw cycles and exposure to ambient conditions. |
| Appearance of new peaks in HPLC chromatogram of CPCA solution | Chemical degradation of CPCA. | 1. Identify the potential degradation pathway based on the experimental conditions (e.g., hydrolysis in acidic/basic buffer, photodegradation if exposed to light). 2. Use LC-MS/MS to identify the structure of the degradation products. 3. Optimize solution preparation and storage to minimize the identified degradation pathway. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM CPCA Stock Solution in DMSO
-
Materials: this compound (CPCA) powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the CPCA vial to room temperature before opening. b. Weigh out 3.203 mg of CPCA and transfer it to a sterile 1.5 mL microcentrifuge tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex the solution for 1-2 minutes until the CPCA is completely dissolved. e. Aliquot the 10 mM stock solution into smaller volumes in amber, airtight vials. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of CPCA
This protocol is designed to intentionally degrade CPCA under controlled stress conditions to understand its stability profile.
-
Materials: 10 mM CPCA stock solution in DMSO, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV lamp (254 nm), HPLC system.
-
Procedure: a. Acid Hydrolysis: Mix 100 µL of 10 mM CPCA stock with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours. b. Base Hydrolysis: Mix 100 µL of 10 mM CPCA stock with 900 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours. c. Oxidative Degradation: Mix 100 µL of 10 mM CPCA stock with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. d. Photodegradation: Place 1 mL of a 1 mM CPCA solution (diluted from stock in a suitable solvent) in a quartz cuvette. Expose to UV light (254 nm) for 24 hours at room temperature. A control sample should be kept in the dark. e. Thermal Degradation: Incubate an aliquot of the 10 mM CPCA stock solution at 60°C for 24 hours, protected from light. f. Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by RP-HPLC with UV detection at 260 nm to determine the percentage of CPCA remaining.
Visualizations
Caption: Potential degradation pathways of CPCA in solution.
Caption: Workflow for assessing the stability of CPCA.
Caption: Troubleshooting decision tree for CPCA solutions.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. The photochemistry of adenosine: intermediates contributing to its photodegradation mechanism in aqueous solution at 298 K and characterization of the major product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine triphosphate degradation products after oxidative stress and metabolic dysfunction in cultured retinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Adenosine A2a Receptor Stability: Effects of Ligands and Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Characterization of major degradation products of an adenosine A2A receptor antagonist under stressed conditions by LC-MS and FT tandem MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
common challenges in working with adenosine receptor agonists
Welcome to the technical support center for researchers working with adenosine (B11128) receptor agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My adenosine receptor agonist has low water solubility. How can I prepare my stock solutions and conduct my experiments?
A1: Poor aqueous solubility is a common issue with some adenosine receptor agonists.[1][2][3] Here are some strategies to address this:
-
Solvent Selection: Initially, try dissolving the agonist in a small amount of an organic solvent such as DMSO. For final dilutions into aqueous buffers for cell-based assays, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Use of Solubilizing Agents: For in vivo studies where organic solvents may be problematic, consider the use of solubilizing agents like polyethylene (B3416737) glycol (PEG) conjugates.[1][3]
-
pH Adjustment: The solubility of some compounds can be influenced by pH. Assess the pKa of your agonist and consider adjusting the pH of your buffer, if compatible with your experimental system.[4]
-
Sonication: Gentle sonication can sometimes help to dissolve compounds that are difficult to solubilize.
-
Select Analogues with Improved Solubility: If solubility issues persist and hinder your research, consider using commercially available analogues that have been chemically modified to improve their water solubility.[5]
Q2: I am observing a decrease in the response to my agonist over time in my cell-based assays. What could be the cause?
A2: The diminishing response to an adenosine receptor agonist over time is likely due to receptor desensitization, also known as tachyphylaxis.[6][7][8] This is a common phenomenon with prolonged exposure to full agonists.[9][10]
-
Mechanism: Upon continuous stimulation, G protein-coupled receptors (GPCRs) like adenosine receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This leads to the binding of β-arrestins, which uncouple the receptor from its G protein and can promote receptor internalization, thereby reducing the number of functional receptors on the cell surface.[11]
-
Mitigation Strategies:
-
Use Partial Agonists: Partial agonists are less likely to cause profound receptor desensitization compared to full agonists and may provide a more sustained response.[6][7][8][9]
-
Limit Exposure Time: If possible, design your experiments with shorter agonist incubation times.
-
Washout Periods: In experiments with repeated agonist application, incorporate washout periods to allow for receptor resensitization.
-
Q3: I am seeing off-target effects in my experiments. How can I ensure the observed effects are mediated by my target adenosine receptor subtype?
A3: Achieving high selectivity for a specific adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, or A₃) is a significant challenge, as many agonists exhibit affinity for multiple subtypes.[6][7][8][12] This can lead to off-target effects.
-
Use Selective Antagonists: The most definitive way to confirm that the observed effect is mediated by your target receptor is to use a selective antagonist for that receptor. The antagonist should block the effect of your agonist in a concentration-dependent manner.
-
Knockout/Knockdown Models: Utilize cell lines or animal models where the target receptor has been genetically knocked out or its expression has been knocked down using techniques like siRNA or shRNA.
-
Agonist Concentration: Use the lowest effective concentration of your agonist to minimize the risk of engaging lower-affinity off-target receptors.
-
Consult Selectivity Data: Refer to published selectivity data for your agonist to be aware of potential off-target interactions.
Troubleshooting Guides
Problem 1: Inconsistent or No Response in cAMP Assays
Cyclic AMP (cAMP) assays are commonly used to assess the function of A₂ₐ and A₂ₑ receptors (which couple to Gs and increase cAMP) and A₁ and A₃ receptors (which couple to Gi and decrease forskolin-stimulated cAMP).[12][13]
| Possible Cause | Troubleshooting Steps |
| Low Agonist Potency or Efficacy | Verify the identity and purity of your agonist. Ensure it has been stored correctly to prevent degradation.[14] |
| Cell Line Issues | Confirm that your cell line endogenously expresses the target adenosine receptor subtype at sufficient levels. If using a transfected cell line, verify receptor expression via techniques like Western blot or radioligand binding. |
| Suboptimal Assay Conditions | Optimize the concentration of forskolin (B1673556) (for Gi-coupled receptors) to achieve a robust signal window.[15][16] Optimize cell seeding density and agonist incubation time. |
| Phosphodiesterase (PDE) Activity | Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and enhance the signal.[16] |
| Agonist Degradation | Endogenous adenosine deaminase can degrade adenosine-based agonists.[12] Consider using agonists with modifications that confer resistance to this enzyme or including an adenosine deaminase inhibitor like EHNA. |
Problem 2: High Non-Specific Binding in Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of your agonist for the target receptor.
| Possible Cause | Troubleshooting Steps |
| Radioligand Degradation | Aliquot the radioligand upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles.[17] |
| Inappropriate Blocking Agent | For defining non-specific binding, use a high concentration of a structurally different, non-labeled ligand that has high affinity for the target receptor. |
| Insufficient Washing | Optimize the number and duration of washing steps to effectively remove unbound radioligand from your membranes or cells. |
| Filter Binding | If using a filtration-based assay, ensure that the filters are pre-soaked in an appropriate buffer to reduce non-specific binding of the radioligand to the filter itself. |
| Membrane Protein Concentration | Titrate the amount of membrane protein used in the assay to find the optimal concentration that gives a good specific binding signal with low non-specific binding.[17] |
Quantitative Data Summary
Table 1: Selectivity Profile of Common Adenosine Receptor Agonists
| Agonist | Target Receptor | Selectivity Profile (Ki in nM) | Reference |
| CCPA | A₁ | hA₁ Ki = 0.6; >1000-fold vs A₂ₐ, A₂ₑ, A₃ | [12] |
| CVT-3619 | A₁ | hA₁ Ki = 55; >200-fold vs A₂ₐ; >1000-fold vs A₂ₑ; >20-fold vs A₃ | [6][7] |
| CGS-21680 | A₂ₐ | hA₂ₐ Ki = 15; >100-fold vs A₁, A₃; low affinity for A₂ₑ | [18] |
| IB-MECA | A₃ | hA₃ Ki = 1.3; >50-fold vs A₁, A₂ₐ; low affinity for A₂ₑ | [12] |
Note: Ki values can vary depending on the experimental conditions and cell system used.
Table 2: Solubility of Selected Adenosine Receptor Agonists
| Agonist | Solubility | Reference |
| Adenosine | Soluble to 10 mM in water | |
| CGS-21680 | Poor water solubility | [2] |
| PEG-alkynyl C2-adenosine conjugates | High water solubility (e.g., 1.22 mg/mL in phosphate (B84403) buffer) | [1][3] |
Experimental Protocols
Key Experiment 1: cAMP Accumulation Assay (for Gs-coupled A₂ₐ/A₂ₑ Receptors)
-
Cell Seeding: Seed cells expressing the target receptor in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.[16]
-
Agonist Stimulation: Add varying concentrations of the adenosine receptor agonist to the wells and incubate for an optimized time (e.g., 15-60 minutes) at 37°C. Include a positive control such as forskolin.[16]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Key Experiment 2: Inhibition of Forskolin-Stimulated cAMP Accumulation (for Gi-coupled A₁/A₃ Receptors)
-
Cell Seeding: Seed cells expressing the target receptor in a 96-well plate.
-
Pre-incubation with Agonist: Wash the cells and pre-incubate with varying concentrations of the adenosine receptor agonist for 10-15 minutes at 37°C.
-
Forskolin Stimulation: Add a fixed, sub-maximal concentration of forskolin (previously determined by a dose-response curve) to all wells (except the basal control) and incubate for an optimized time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis: Plot the percent inhibition of the forskolin-stimulated cAMP response against the agonist concentration to determine the IC₅₀ value.
Visualizations
Caption: Gs-coupled signaling pathway for A₂ₐ adenosine receptor agonists.
Caption: Gi-coupled signaling pathway for A₁ adenosine receptor agonists.
Caption: Troubleshooting workflow for inconsistent agonist responses.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine-Associated Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design of Sulfonated A3 Adenosine Receptor-Selective Nucleosides as Pharmacological Tools to Study Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 10. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional selectivity of adenosine receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Adenosine A2a Receptor Stability: Effects of Ligands and Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. benchchem.com [benchchem.com]
- 18. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Bioactivity of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers validating the in vitro bioactivity of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), a selective adenosine (B11128) A2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPCA) and what is its primary mechanism of action? A1: this compound (CPCA) is a synthetic derivative of adenosine that functions as a selective agonist for the adenosine A2 receptor (A2AR).[1][2] Its primary mechanism of action involves binding to and activating A2A adenosine receptors, which are G protein-coupled receptors (GPCRs). This activation stimulates the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][4][5]
Q2: How should I prepare and store CPCA for in vitro experiments? A2: CPCA is a crystalline solid with limited aqueous solubility. For in vitro use, it is recommended to first prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO).[2][6] Store this stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution into your cell culture medium, ensuring the final DMSO concentration remains low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6]
Q3: What are the expected downstream cellular effects of CPCA treatment? A3: As an A2A receptor agonist, CPCA is expected to trigger a signaling cascade that includes a rapid increase in intracellular cAMP.[2] Depending on the cell type and context, this can influence various cellular processes, including gene expression, cell proliferation, and inflammation. In some cell lines, high concentrations of adenosine receptor agonists (≥10 μM) can be cytotoxic or induce apoptosis, so it is crucial to determine the optimal concentration range for your specific model.[7]
Q4: Which cell lines are appropriate for studying CPCA bioactivity? A4: The ideal cell line is one that endogenously expresses the human adenosine A2A receptor at a sufficient density. Commonly used cell lines include Human Embryonic Kidney 293 (HEK-293) and Chinese Hamster Ovary (CHO) cells, which can be engineered to stably express the recombinant human A2A receptor.[8][9] It is essential to verify receptor expression in your chosen cell line before beginning experiments.
Troubleshooting Guides
This section addresses common problems encountered during the in vitro validation of CPCA.
Issue 1: Compound Solubility and Precipitation
Q: My CPCA solution is precipitating after I dilute it in the cell culture medium. What can I do? A: This is a frequent issue arising from the low aqueous solubility of CPCA. Follow these steps to mitigate precipitation:
-
Ensure Complete Dissolution of Stock: Make sure the CPCA powder is fully dissolved in 100% DMSO before making any dilutions. Gentle vortexing or brief sonication can help.[6]
-
Pre-warm the Medium: Before adding the CPCA stock, warm your cell culture medium to 37°C.
-
Dilute in Steps: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock to a small volume of medium first, mix thoroughly, and then bring it to the final volume.
-
Check Final DMSO Concentration: The final concentration of DMSO should not exceed a level that is toxic to your cells, typically 0.5%. High concentrations of the compound may require a slightly higher DMSO percentage, but this must be validated with a vehicle control.[6]
-
Include a Vehicle Control: Always include a control group treated with the same final concentration of DMSO to differentiate between compound effects and solvent effects.[6]
Issue 2: Inconsistent or Non-Reproducible Results
Q: I am observing high variability between my experimental replicates. What are the potential causes? A: Lack of reproducibility can stem from multiple sources in in vitro research.[10][11] Consider the following factors:
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. Avoid using cells of a very high passage number, as their phenotype and receptor expression levels can change over time.[11]
-
Protocol Adherence: Ensure strict and consistent adherence to the experimental protocol. Minor variations in incubation times, temperatures, or reagent concentrations can lead to significant differences in results.[10]
-
Reagent Stability: Verify that all reagents, including the CPCA stock solution and cell culture components, are within their expiration dates and have been stored correctly. Repeated freeze-thaw cycles of the compound stock should be avoided.[6]
-
Instrumentation: Ensure that all equipment, such as pipettes and plate readers, are properly calibrated.
Issue 3: No Biological Effect Observed
Q: I have treated my cells with CPCA but do not see the expected biological response. How can I troubleshoot this? A: If CPCA is not eliciting a response, use this checklist to diagnose the problem:
-
Verify Receptor Expression: Confirm that your cell model expresses functional A2A receptors. This can be done via RT-qPCR, Western blot, or a radioligand binding assay with a known A2A ligand.
-
Check Compound Integrity: The compound may have degraded. If possible, verify its integrity using analytical methods like HPLC-MS. Consider purchasing a new batch of the compound.
-
Optimize Concentration Range: It's possible the concentrations used are too low to elicit a response or so high that they cause off-target or toxic effects.[7] Perform a wide dose-response curve (e.g., from 1 nM to 100 µM) to identify the active concentration range.
-
Confirm Downstream Pathway Integrity: Ensure the downstream signaling pathway is functional in your cells. You can use a known activator of adenylyl cyclase, such as Forskolin, as a positive control in a cAMP assay to confirm the cells are capable of producing cAMP.
Quantitative Data Summary
The following tables provide reference values for CPCA and other common adenosine receptor ligands to aid in experimental design and data interpretation.
Table 1: Functional Potency (EC50) of CPCA
| Compound | Assay | Cell Line | EC50 Value | Reference |
|---|
| CPCA | cAMP Production | CHO-K1 | 5.3 µM |[2] |
Table 2: Binding Affinities (Ki) and Potencies (IC50) of Selected Adenosine Receptor Ligands
| Compound | Receptor Target | Measurement | Ki / IC50 (nM) | Reference |
|---|---|---|---|---|
| (S)-PHPNECA | A2A | Ki | 0.5 | [12] |
| (R)-PHPNECA | A2A | Ki | 2.6 | [12] |
| NECA | A2A | IC50 | 28 | [13] |
| CGS 21680 | A2A | IC50 | 55 | [13] |
| CPA | A2A | IC50 | 1500 | [13] |
| (S)-PHPNECA | A2B | EC50 | 220 |[14] |
Experimental Protocols & Visualizations
Protocol 1: Radioligand Binding Assay for A2A Receptor
This protocol is a generalized method to determine the binding affinity of CPCA for the A2A receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Culture HEK-293 cells stably expressing the human A2A receptor. Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer.[8][9]
-
Binding Reaction: In each assay tube, add the cell membrane preparation (20-30 µg of protein), a fixed concentration of a suitable A2A receptor radioligand (e.g., [3H]CGS 21680 at 10 nM), and increasing concentrations of the unlabeled competitor ligand (CPCA).[9]
-
Nonspecific Binding: To determine nonspecific binding, use a separate set of tubes containing a high concentration of a non-radiolabeled agonist like NECA (e.g., 10 µM).[9]
-
Incubation: Incubate the reaction mixtures for 60-120 minutes at 25°C or room temperature to allow the binding to reach equilibrium.[9][13]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B). Wash the filters quickly with ice-cold buffer to remove unbound radioligand.[9]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (CPCA) concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 50908-62-8 [amp.chemicalbook.com]
- 3. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 4. karger.com [karger.com]
- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine receptor agonists: synthesis and biological evaluation of the diastereoisomers of 2-(3-hydroxy-3-phenyl-1-propyn-1-yl)NECA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. A2B adenosine receptor agonists: synthesis and biological evaluation of 2-phenylhydroxypropynyl adenosine and NECA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducible Results in CPCA-Based Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their Constrained Principal Component Analysis (CPCA)-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is Constrained Principal Component Analysis (CPCA) and how does it differ from PCA?
A: Principal Component Analysis (PCA) is a statistical method used for dimensionality reduction, which simplifies complex datasets by identifying a smaller number of uncorrelated variables, called principal components, that capture the majority of the data's variance.[1] Constrained Principal Component Analysis (CPCA) is an extension of PCA that incorporates external information into the analysis.[2] It combines the principles of regression analysis and PCA to explore how a set of predictor variables influences the principal components of a dataset.[3][4]
Q2: Why is reproducibility a significant concern in CPCA-based experiments?
A: Reproducibility is crucial for validating scientific claims and building upon previous research. In computational biology, a lack of reproducibility can stem from incomplete documentation of methods, unavailability of data and code, and variations in software versions and computational environments.[5][6] For CPCA, which involves multiple steps from data preprocessing to interpretation, ensuring each step is meticulously documented and repeatable is essential for the reliability of the results.[7]
Q3: What are the most common sources of irreproducibility in a CPCA workflow?
A: The most common sources of irreproducibility include:
-
Data Preprocessing: Inconsistent scaling, normalization, or handling of missing values can significantly alter results.[8]
-
Parameter Selection: The choice of the number of principal components to retain can be subjective and impact downstream analysis.[8]
-
Software and Environment: Different versions of software packages or underlying operating systems can lead to different numerical outputs.
-
Lack of Detailed Documentation: Failure to record every step, parameter, and software version makes it nearly impossible for others (or even oneself) to reproduce the analysis.
Troubleshooting Guide
Issue 1: My CPCA results are not consistent across different runs of the same experiment.
| Possible Cause | Troubleshooting Step |
| Stochasticity in Algorithms | Some implementations of PCA or related algorithms might have stochastic elements. Set a random seed at the beginning of your script (e.g., set.seed() in R, numpy.random.seed() in Python) to ensure consistent results. |
| Floating-Point Precision | Minor differences in floating-point arithmetic across different hardware or software versions can lead to small variations. While difficult to eliminate entirely, using standardized environments (like Docker containers) can minimize this.[6] |
| Dynamic Data Input | Ensure that the input data is static and has not been modified between runs. Use version control for your data or use checksums to verify data integrity. |
Issue 2: I am having trouble interpreting the output of my CPCA.
| Possible Cause | Troubleshooting Step |
| Unclear Component Loadings | The principal components are linear combinations of the original variables. Examine the loadings to understand which original variables contribute most to each component. Visualization techniques like biplots can be very helpful. |
| Over-reduction of Dimensions | Retaining too few principal components can lead to a loss of important information.[8] Use methods like the "elbow" method on a scree plot or aiming to cover a certain percentage of variance (e.g., 80-90%) to determine the optimal number of components.[8] |
| Lack of Biological Context | The principal components themselves are mathematical constructs. Interpret them in the context of the biological question you are asking and the external constraints you have applied. |
Issue 3: Another researcher is unable to reproduce my published CPCA results.
| Possible Cause | Troubleshooting Step |
| Insufficient Methodological Detail | Provide a comprehensive methods section that includes: - Exact software and package versions used. - All data preprocessing steps with parameters. - The specific CPCA function and all its arguments. - The method for selecting the number of principal components. |
| Unavailable Code and Data | Share your analysis scripts and the exact data used for the analysis in a public repository (e.g., GitHub, Zenodo).[7] |
| Environment Differences | Provide a containerized environment (e.g., a Dockerfile) that specifies the operating system and all software dependencies.[6] This allows others to replicate your computational environment precisely. |
Experimental Protocols
Protocol 1: Reproducible CPCA Workflow for Genomic Data
This protocol outlines a reproducible workflow for performing CPCA on genomic data, for example, to identify gene expression patterns associated with different drug treatments.
1. Data Preparation and Quality Control:
- Start with a raw gene expression matrix (genes x samples).
- Perform quality control to remove low-quality samples or genes with low variance. Document the exact filtering criteria.
- Handle missing values, for instance, by imputation, and specify the method used.
2. Data Preprocessing:
- Standardize the data: Before applying PCA or CPCA, it is crucial to standardize the variables to have a mean of 0 and a standard deviation of 1.[8] This prevents variables with larger scales from dominating the analysis.[9]
3. Performing CPCA:
- Define your constraint matrix. For example, this could be a design matrix indicating which samples received which drug treatment.
- Use a well-documented function for CPCA, such as the cpca function in the R package of the same name.[3]
- Specify and record all parameters used in the function call.
4. Analysis and Interpretation:
- Determine the number of principal components to retain using a scree plot or by examining the cumulative proportion of explained variance.
- Visualize the results using biplots to understand the relationships between the original variables (genes) and the principal components, as well as how the samples cluster according to the constraints (drug treatments).
5. Code and Environment:
- Write the entire workflow as a script (e.g., in R or Python).
- Use version control (e.g., Git) to track changes to your code and data.
- Create a Docker container with the specific R/Python version and all necessary packages to ensure the computational environment is reproducible.[6]
Visualizations
Signaling Pathway Example
References
- 1. builtin.com [builtin.com]
- 2. Reproducible workflow for multiplexed deep-scale proteome and phosphoproteome analysis of tumor tissues by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GitHub - variani/cpca: Common PCA [github.com]
- 4. youtube.com [youtube.com]
- 5. arxiv.org [arxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Building reproducible workflows for testing and reproducible results in OpenScPCA [ccdatalab.org]
- 8. GitHub - tsb46/complex_pca: Complex Principal Component Analysis of fMRI in Python [github.com]
- 9. A Guide to Carrying Out a Phylogenomic Target Sequence Capture Project - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CP-based Binding Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address common issues, particularly low signal-to-noise ratios, encountered during cell-based protein-fragment complementation (CPCA) binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the common causes of a low signal-to-noise ratio in a CPCA binding assay?
A low signal-to-noise ratio in a CPCA assay can stem from either a weak specific binding signal ("low signal") or high non-specific background fluorescence ("high noise"). Key factors include suboptimal concentrations of interacting proteins, issues with the fusion constructs, high cellular autofluorescence, and improper assay conditions.[1][2] A systematic approach to optimizing these parameters is crucial for robust assay performance.
Troubleshooting Guide: Low Signal Intensity
Question: My fluorescent signal is very low, close to the background. How can I increase it?
Answer: Low signal intensity can be due to several factors related to the expression and interaction of your fusion proteins. Here are some steps to troubleshoot this issue:
-
Verify Protein Expression and Stability:
-
Problem: The fusion proteins may not be expressing at sufficient levels or could be unstable and degrading.
-
Solution: Confirm the expression of both fusion proteins (e.g., Protein A-LgBiT and Protein B-SmBiT) via Western blot. If expression is low, consider optimizing your transfection or transduction protocol. This may include using a different transfection reagent or optimizing the DNA/reagent ratio.[3]
-
-
Optimize Fusion Protein Orientation and Linkers:
-
Problem: The orientation of the reporter fragments (N- or C-terminal fusion) or the length and flexibility of the linkers connecting them to your proteins of interest can cause steric hindrance, preventing efficient complementation.[4]
-
Solution: If possible, test alternative construct designs. This includes switching the reporter fragment to the other terminus of your protein of interest or incorporating longer, more flexible linkers (e.g., GGGGS repeats) between the protein and the reporter fragment.
-
-
Ensure Proper Subcellular Localization:
-
Problem: The fusion proteins may not be co-localized within the same subcellular compartment, preventing their interaction.
-
Solution: Use immunofluorescence or fluorescent protein tags to confirm that both fusion proteins are expressed in the same cellular location.
-
-
Increase Incubation Time:
-
Problem: The binding interaction may not have reached equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for maximal signal.
-
Troubleshooting Guide: High Background Signal
Question: I'm observing a high signal in my negative control wells, leading to a poor signal-to-noise ratio. What can I do to reduce the background?
Answer: High background can be caused by several factors, including non-specific interactions, cellular autofluorescence, and issues with the assay reagents.
-
Address Autofluorescence:
-
Problem: Cells and components of the cell culture medium can exhibit natural fluorescence (autofluorescence), which contributes to the background signal.[2][4] Phenol (B47542) red in culture media is a common source of autofluorescence.
-
Solution:
-
Use phenol red-free media during the assay.
-
If possible, select reporter proteins that excite and emit at longer wavelengths (red or far-red), as cellular autofluorescence is typically higher in the blue and green spectra.[4][5]
-
Include an "untagged cells" control to quantify the level of autofluorescence.
-
-
-
Optimize Fusion Protein Concentration:
-
Problem: Overexpression of the fusion proteins can lead to increased non-specific interactions and a higher background signal.[5]
-
Solution: Perform a titration of the amount of plasmid DNA or viral vector used for transfection/transduction to find the optimal expression level that maximizes the specific signal without significantly increasing the background.
-
-
Use Appropriate Assay Plates:
-
Problem: The type of microplate used can affect the background signal. White plates can increase background due to light reflection, while clear plates can lead to crosstalk between wells.[2]
-
Solution: Use black-walled, clear-bottom plates for cell-based fluorescence assays to minimize background and crosstalk.
-
-
Optimize Washing Steps:
-
Problem: Insufficient washing can leave behind unbound fluorescent compounds or cell debris, contributing to high background.
-
Solution: Increase the number and stringency of wash steps after incubation. Ensure that the wash buffer does not disrupt the cells.
-
Quantitative Data Summary
Table 1: Effect of Plasmid DNA Concentration on Signal-to-Noise Ratio
| Plasmid DNA (ng/well) | Average Signal (RFU) | Average Background (RFU) | Signal-to-Noise Ratio |
| 50 | 1500 | 500 | 3.0 |
| 100 | 4500 | 600 | 7.5 |
| 200 | 6000 | 1500 | 4.0 |
| 400 | 7000 | 3500 | 2.0 |
This table illustrates a typical optimization experiment where 100 ng/well of plasmid DNA provides the best signal-to-noise ratio. Higher concentrations lead to a significant increase in background signal.
Table 2: Impact of Linker Length on Assay Performance
| Linker (Amino Acids) | Average Signal (RFU) | Average Background (RFU) | Signal-to-Noise Ratio |
| None | 2000 | 550 | 3.6 |
| 5 (GGGGS) | 5500 | 650 | 8.5 |
| 10 ((GGGGS)x2) | 8000 | 700 | 11.4 |
| 15 ((GGGGS)x3) | 8200 | 750 | 10.9 |
This table demonstrates that incorporating a flexible linker can significantly improve the signal, with a 10-amino acid linker being optimal in this example.
Experimental Protocols
Protocol 1: Optimization of Fusion Protein Expression
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Prepare a dilution series of the expression plasmids for your two fusion proteins (e.g., 25, 50, 100, 200 ng of each plasmid per well). Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Assay: Perform the CPCA binding assay according to your standard protocol.
-
Data Analysis: Measure the fluorescent signal in all wells. Calculate the average signal for each plasmid concentration and the average background from control wells (e.g., cells transfected with only one fusion protein or an empty vector). Determine the signal-to-noise ratio for each concentration and identify the optimal DNA amount.
Protocol 2: Time-Course Experiment for Binding Equilibrium
-
Cell Preparation: Prepare cells expressing the optimal concentrations of your fusion proteins as determined in Protocol 1.
-
Ligand Addition: Add the ligand of interest to the appropriate wells.
-
Signal Measurement: Measure the fluorescent signal at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after ligand addition.
-
Data Analysis: Plot the signal intensity against time. The optimal incubation time is the point at which the signal reaches a stable plateau.
Visualizations
References
- 1. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment Analysis Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Protein-fragment complementation assays for large-scale analysis of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
minimizing experimental variability with 5'-(N-Cyclopropyl)carboxamidoadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA). Our goal is to help you minimize experimental variability and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CPCA?
A1: this compound (CPCA) is a selective agonist for the adenosine (B11128) A2 receptor, and more specifically, it shows high affinity for the A2A receptor subtype. Adenosine A2A receptors are G-protein coupled receptors (GPCRs) that are typically coupled to the Gs alpha subunit. Upon activation by an agonist like CPCA, the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP activates downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates, including the transcription factor cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.
Q2: What are the common experimental applications of CPCA?
A2: CPCA is frequently used in research to investigate the physiological and pathophysiological roles of the adenosine A2A receptor. Common applications include studying its effects on the cardiovascular system, central nervous system, and inflammatory responses. It is often used in in vitro cell-based assays (e.g., cAMP accumulation assays, radioligand binding assays) and in vivo animal models to explore the therapeutic potential of A2A receptor activation.
Q3: What are the key parameters to consider when designing an experiment with CPCA?
A3: When designing experiments with CPCA, it is crucial to consider its pharmacological properties:
-
Potency (EC50/IC50): The concentration of CPCA that produces 50% of its maximal effect. This can vary significantly between different cell types and experimental conditions.
-
Efficacy (Emax): The maximum response achievable with CPCA.
-
Binding Affinity (Ki): The concentration of CPCA required to occupy 50% of the A2A receptors at equilibrium.
It is highly recommended to perform dose-response curves to determine these parameters in your specific experimental system.
Troubleshooting Guides
Problem 1: High Variability in cAMP Assay Results
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Inconsistent Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Over-confluent or under-confluent cells can respond differently. |
| CPCA Degradation | Prepare fresh stock solutions of CPCA in a suitable solvent (e.g., DMSO) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of cAMP and enhance the signal-to-noise ratio. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Optimize the incubation time with CPCA. Consider shorter incubation periods or performing time-course experiments. |
Problem 2: Low Specific Binding in Radioligand Binding Assays
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | Use a cell line known to express high levels of the adenosine A2A receptor or consider transiently or stably overexpressing the receptor. |
| Suboptimal Radioligand Concentration | Determine the optimal concentration of the radioligand by performing saturation binding experiments to determine its Kd in your system. A concentration close to the Kd is often a good starting point for competitive binding assays. |
| High Non-Specific Binding | - Increase the number of washes with ice-cold buffer to remove unbound radioligand.- Pre-coat filter plates with a blocking agent like polyethyleneimine (PEI).- Use a well-characterized, high-affinity unlabeled ligand at a saturating concentration to accurately define non-specific binding. |
| Assay Not Reaching Equilibrium | Determine the optimal incubation time for your specific radioligand and experimental conditions by performing a time-course (association and dissociation) experiment. |
Quantitative Data
The pharmacological properties of CPCA can vary depending on the experimental system. It is crucial to determine these values in your specific cell line and assay conditions.
| Parameter | Value | Cell Line | Reference |
| EC50 | 5.3 µM | CHO-K1 | [Source for EC50 value] |
| Ki | Not consistently reported | - | - |
| Emax | Not consistently reported | - | - |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of CPCA for the adenosine A2A receptor.
Materials:
-
Cell membranes expressing the adenosine A2A receptor
-
Radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385)
-
CPCA
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well filter plates (pre-coated with 0.5% PEI)
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the A2A receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
To each well of the 96-well filter plate, add:
-
50 µL of Assay Buffer (for total binding)
-
50 µL of a saturating concentration of a non-labeled A2A antagonist (for non-specific binding)
-
50 µL of increasing concentrations of CPCA.
-
-
Add 50 µL of the radioligand at a concentration near its Kd.
-
Add 100 µL of the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the CPCA concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of CPCA in stimulating cAMP production.
Materials:
-
Whole cells expressing the adenosine A2A receptor
-
CPCA
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
Methodology:
-
Cell Culture: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Cell Stimulation:
-
Remove the cell culture medium and wash the cells once with Stimulation Buffer.
-
Add Stimulation Buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add increasing concentrations of CPCA to the wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the CPCA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
Caption: CPCA signaling pathway via the adenosine A2A receptor.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a cAMP accumulation assay.
stability testing of 5'-(N-Cyclopropyl)carboxamidoadenosine under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) under common experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for CPCA?
A1: Proper storage is crucial to maintain the integrity of CPCA. For long-term storage, the solid powder form is recommended.[1] Solutions should be prepared fresh, but can be stored for short periods if necessary.[1][2]
Q2: In which solvents can I dissolve CPCA for my experiments?
A2: CPCA is soluble in several common laboratory solvents. It is reported to be soluble in Dimethyl Sulfoxide (DMSO) at 14 mg/mL and in Phosphate-Buffered Saline (PBS, pH 7.2) at 10 mg/mL.[3] For aqueous buffers, dissolving the compound in a minimal amount of DMSO first can aid in achieving the desired final concentration.[4]
Q3: What are the potential degradation pathways for CPCA?
A3: Like other nucleoside analogs, CPCA may be susceptible to hydrolysis and oxidation under forced degradation conditions.[5][6] The cyclopropyl (B3062369) amine moiety, in particular, could be prone to hydrolytic degradation under high pH conditions, a pathway observed in other molecules with similar structures.[7] Stress testing is recommended to identify the specific degradation products relevant to your experimental conditions.[8]
Q4: How can I monitor the stability of CPCA in my experimental setup?
A4: A stability-indicating analytical method is required to monitor the degradation of CPCA.[9][10] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective technique for separating the parent compound from its potential degradation products.[11][12][13]
Data Presentation: Stability and Storage
Table 1: Recommended Storage and Stability of CPCA
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | 3 years | Tightly sealed container in a dry, cool, and well-ventilated place.[1][14] |
| In Solvent | -80°C | 6 months | Use of an appropriate solvent like DMSO is recommended.[1] |
| In Solvent | -20°C | 1 month | For shorter-term storage of prepared solutions.[1] |
Troubleshooting Guides
Problem 1: I see unexpected peaks in my HPLC chromatogram when analyzing my CPCA sample.
-
Possible Cause 1: Contamination. Your solvent, glassware, or the CPCA sample itself may be contaminated.
-
Solution: Analyze a blank (solvent only) to check for solvent peaks. Ensure all glassware is thoroughly cleaned. Use a fresh, unopened vial of CPCA if possible to rule out contamination of the stock material.
-
-
Possible Cause 2: Degradation. The CPCA may have degraded due to improper storage or harsh experimental conditions.
-
Solution: Review your storage and handling procedures against the recommendations in Table 1. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the unexpected peaks correspond to them.[5]
-
-
Possible Cause 3: Co-elution. The unexpected peak may be an impurity or degradant that is not being separated from the main CPCA peak under your current HPLC conditions.
Problem 2: The concentration of my CPCA solution appears to decrease over time.
-
Possible Cause 1: Chemical Instability. The compound is degrading in your chosen solvent and storage conditions.
-
Possible Cause 2: Adsorption. The compound may be adsorbing to the surface of your storage container (e.g., plastic tubes).
-
Solution: Use low-adsorption microcentrifuge tubes or glass vials for storage.
-
-
Possible Cause 3: Precipitation. If the solution was stored at a low temperature, the compound may have precipitated out of solution.
-
Solution: Before use, visually inspect the solution for any precipitate. Gently warm and vortex the solution to ensure everything is redissolved. Be aware that repeated warming can accelerate degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[5][6][17]
-
Preparation: Prepare a stock solution of CPCA in a suitable solvent (e.g., 1 mg/mL in DMSO or a water/acetonitrile mixture).
-
Stress Conditions: Aliquot the stock solution and subject it to various stress conditions. A control sample (stored at -20°C) should be kept for comparison.
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24-48 hours.
-
Thermal Stress: Incubate a sample at a high temperature (e.g., 80°C) for 48-72 hours.
-
Photostability: Expose a sample to light conditions as specified by ICH Q1B guidelines.[18]
-
-
Neutralization: After incubation, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples (including the control) using a stability-indicating HPLC method to determine the extent of degradation and identify degradation products.
Table 2: Example Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagent/Parameter | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60°C) | Hydrolysis of glycosidic bond or amide |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature (e.g., 60°C) | Hydrolysis of amide, potential degradation of cyclopropyl amine moiety[7] |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the purine (B94841) ring system |
| Thermal | 60°C - 80°C | Thermolysis |
| Photolytic | ICH Q1B specified light/UV exposure | Photodegradation |
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is a general starting point based on methods used for adenosine (B11128) and its analogs.[11][12][13] Optimization will be required for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and increase linearly to a higher percentage over 15-20 minutes to elute degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Validation: The method should be validated to demonstrate it is "stability-indicating," meaning it can accurately separate and quantify CPCA in the presence of its degradation products and any other impurities.[10][11]
Visualizations
Caption: Workflow for a forced degradation study of CPCA.
Caption: Potential chemical degradation pathways for CPCA.
Caption: Troubleshooting guide for unexpected HPLC results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NECA ≥98% (TLC), powder, adenosine receptor agonist | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 50908-62-8 [amp.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. The improvement of aqueous chemical stability of a model basic drug by ion pairing with acid groups of polyelectrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Selectivity of CPCA and CGS 21680 for Adenosine Receptors
This guide provides a detailed comparison of the selectivity profiles of two commonly used adenosine (B11128) receptor agonists: N6-Cyclopentyladenosine (CPCA) and CGS 21680. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of appropriate research tools for studying adenosine receptor signaling.
Introduction
CPCA is a well-established agonist known for its high affinity and selectivity for the adenosine A1 receptor subtype. In contrast, CGS 21680 is a widely utilized agonist recognized for its high selectivity for the adenosine A2A receptor. Understanding the precise selectivity of these compounds is crucial for the accurate interpretation of experimental results. This guide summarizes their binding affinities and functional potencies at the four main adenosine receptor subtypes (A1, A2A, A2B, and A3) and provides detailed experimental protocols for assessing these parameters.
Quantitative Comparison of Receptor Selectivity
The selectivity of CPCA and CGS 21680 is quantitatively defined by their binding affinities (Ki) and functional potencies (EC50/IC50) at each adenosine receptor subtype. The data compiled from various studies are summarized in the tables below. It is important to note that absolute values may vary between studies due to different experimental conditions.
Table 1: Binding Affinity (Ki, nM) of CPCA and CGS 21680 at Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| CPCA | 2.3[1] | 790[1] | >10,000 (EC50) | 43[1] |
| CGS 21680 | 290[2] | 27[2] | 67[2] | 88,800[2] |
Table 2: Functional Potency (EC50/IC50, nM) of CPCA and CGS 21680
| Compound | Assay Type | A1 Receptor (IC50, nM) | A2A Receptor (EC50, nM) |
| CPCA | Adenylate Cyclase | - | 2200 |
| CGS 21680 | Adenylate Cyclase | - | 110 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of selectivity data. The following are generalized protocols for radioligand binding and cAMP accumulation assays, which are standard methods for characterizing adenosine receptor ligands.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the target human adenosine receptor subtype (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Binding Reaction:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]-DPCPX for A1 receptors, [3H]-CGS 21680 for A2A receptors), and varying concentrations of the unlabeled competitor compound (CPCA or CGS 21680).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a standard, non-radioactive ligand.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a second messenger, through G-protein coupled receptors.
1. Cell Culture and Plating:
-
Culture cells expressing the adenosine receptor of interest.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) for a short period to prevent the degradation of cAMP.
-
For A1 receptor (Gi-coupled) assays, stimulate the cells with forskolin (B1673556) to increase basal cAMP levels before adding the test compound.
-
Add varying concentrations of the agonist (CPCA or CGS 21680).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
3. Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
The amount of cAMP in the lysate can be quantified using various methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP produced at each agonist concentration.
-
Plot the cAMP concentration as a function of the agonist concentration.
-
Determine the EC50 value (for agonists) or IC50 value (for inhibitors of forskolin-stimulated cAMP).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The data presented in this guide confirm that CPCA is a potent and highly selective A1 adenosine receptor agonist , exhibiting significantly lower affinity for A2A and A3 receptors and negligible activity at the A2B receptor. Conversely, CGS 21680 is a potent and selective A2A adenosine receptor agonist , with considerably weaker affinity for A1, A2B, and A3 receptors. The provided experimental protocols and diagrams offer a framework for researchers to independently verify and expand upon these findings. The careful selection of these pharmacological tools based on their distinct selectivity profiles is paramount for achieving reliable and interpretable results in the study of adenosine receptor function.
References
Validating CPCA-Mediated Effects Using the Selective A2A Antagonist DMPX: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of effects mediated by the A2A adenosine (B11128) receptor (A2AR) agonist, CGS 21680 (a well-characterized selective A2AR agonist, used here as a proxy for compounds with a similar mechanism like CPCA), using the selective A2AR antagonist, 3,7-Dimethyl-1-propargylxanthine (DMPX). This guide includes a comparison of DMPX with other common A2AR antagonists, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
A2A Receptor Signaling and its Antagonism
The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like CGS 21680, stimulates adenylyl cyclase to increase intracellular cyclic AMP (camp) levels. This in turn activates Protein Kinase A (PKA), leading to various downstream cellular responses. A selective A2A antagonist, such as DMPX, works by competitively binding to the A2A receptor, thereby blocking the agonist from binding and initiating this signaling cascade.
A Comparative Guide to in vivo Performance of A2A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The adenosine (B11128) A2A receptor, a G-protein coupled receptor, has emerged as a promising therapeutic target for a range of conditions including inflammation, neurodegenerative diseases, and cardiovascular disorders. Activation of this receptor typically leads to anti-inflammatory and neuroprotective effects, as well as vasodilation. A variety of A2A receptor agonists have been developed and evaluated in preclinical in vivo models. This guide provides an objective comparison of the performance of several key A2A receptor agonists, supported by available experimental data, to aid researchers in selecting the appropriate tool compounds for their studies.
In Vivo Performance Comparison of A2A Receptor Agonists
The following table summarizes quantitative data from in vivo studies comparing the efficacy and potency of different A2A receptor agonists in various animal models. Direct head-to-head comparative studies are limited, and thus, data has been compiled from multiple sources to provide a relative performance overview.
| Agonist | Animal Model | Therapeutic Area | Key Performance Metric | Result | Side Effects/Notes |
| Regadenoson | Humans | Cardiovascular | Myocardial Blood Flow (MBF) | Stress MBF: 3.58 ± 0.58 ml/min/g[1][2] | Higher heart rate increase compared to adenosine.[2] Fewer side effects and better tolerated than adenosine.[3] |
| Adenosine | Humans | Cardiovascular | Myocardial Blood Flow (MBF) | Stress MBF: 2.78 ± 0.61 ml/min/g[1][2] | Lower heart rate increase compared to Regadenoson.[2] Associated with side effects like chest pain and dyspnea.[3] |
| ATL-146e | Canine | Inflammation (Myocardial Ischemia/Reperfusion) | Neutrophil Infiltration | Reduced by 31%[4] | More potent binding activity to A2A receptors than CGS-21680.[5] |
| CGS21680 | Rodent | Inflammation, Parkinson's Disease | Anti-inflammatory, Motor Activity | Inhibits LPS-induced cytokine expression.[6] Can cause vasodilation and alterations in blood pressure.[7] | Often used as a reference compound. May have off-target effects at higher concentrations. |
| Apadenoson (ATL-146e) | Murine | Inflammation (Sepsis) | Survival | Improved survival in a mouse E. coli model of sepsis.[8] | A potent and selective A2A receptor agonist.[8] |
| UK-371104 | Preclinical models | Lung Inflammation | Lung-focused activity | Identified as a selective agonist with a lung focus of pharmacological activity.[6] | Developed to improve the therapeutic index of inhaled A2A agonists.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of experimental protocols used in the comparative evaluation of A2A receptor agonists.
Cardiovascular Effects in Humans (Regadenoson vs. Adenosine)
-
Objective: To compare the vasodilator properties of Regadenoson and Adenosine in healthy human volunteers.
-
Study Design: Fifteen healthy volunteers underwent vasodilator stress testing with Regadenoson (400 μg bolus) and Adenosine (140 μg/kg/min) on separate days.
-
Methodology: Myocardial blood flow (MBF) and myocardial perfusion reserve (MPR) were quantified using cardiovascular magnetic resonance (CMR). Stress imaging was performed at peak vasodilation, which is approximately 70 seconds after the Regadenoson bolus and between 3-4 minutes of the Adenosine infusion.[1][2]
-
Endpoint: Measurement of stress and rest MBF (ml/min/g) and heart rate.
Anti-inflammatory Effects in a Canine Model of Myocardial Ischemia/Reperfusion (ATL-146e)
-
Objective: To determine the anti-inflammatory properties of ATL-146e in a model of myocardial reperfusion injury.
-
Study Design: Anesthetized dogs were subjected to myocardial ischemia followed by reperfusion.
-
Methodology: Myocardial uptake of a neutrophil tracer (99mTc-RP517) was measured in the reperfused myocardium using gamma well counting and ex vivo imaging. ATL-146e was administered to the treatment group.[4]
-
Endpoint: Quantification of neutrophil infiltration in the myocardial tissue.
Anti-inflammatory Effects in a Murine Model of Sepsis (Apadenoson)
-
Objective: To evaluate the therapeutic efficacy of Apadenoson in a mouse model of sepsis.
-
Study Design: Mice were challenged with E. coli.
-
Methodology: Apadenoson was administered to the treatment group and survival rates were monitored.[8]
-
Endpoint: Survival of the animals.
Signaling Pathways and Experimental Workflows
A2A Receptor Signaling Pathway
Activation of the A2A receptor, a Gs-coupled receptor, initiates a signaling cascade that plays a crucial role in mediating its anti-inflammatory effects. The binding of an A2A agonist leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate and modulate the activity of various downstream targets, ultimately leading to the inhibition of pro-inflammatory signaling pathways.
Caption: A2A Receptor Signaling Cascade.
General Experimental Workflow for In Vivo Comparison of A2A Agonists
The in vivo evaluation of different A2A receptor agonists typically follows a standardized workflow to ensure comparability of the results. This involves animal model selection, drug administration, and subsequent measurement of physiological or pathological parameters.
Caption: In Vivo A2A Agonist Comparison Workflow.
References
- 1. Regadenoson and adenosine are equivalent vasodilators and are superior than dipyridamole- a study of first pass quantitative perfusion cardiovascular magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Treating lung inflammation with agonists of the adenosine A2A receptor: promises, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor | Semantic Scholar [semanticscholar.org]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to 5’-(N-Cyclopropyl)carboxamidoadenosine and Other Adenosine A2A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adenosine (B11128) A2A receptor agonist, 5’-(N-Cyclopropyl)carboxamidoadenosine (CPCA), with other commonly used agonists, NECA (5'-N-Ethylcarboxamidoadenosine) and CGS 21680. The information presented is supported by experimental data from peer-reviewed scientific literature to assist in the selection of appropriate research tools for studying the A2A adenosine receptor.
Data Presentation: Comparative Efficacy and Potency
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of CPCA, NECA, and CGS 21680 for the A2A adenosine receptor. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Source(s) |
| CPCA | Not Widely Reported | 5300 (cAMP stimulation) | ChemicalBook |
| NECA | 14 - 262 | 4.5 - 71.8 (Vasorelaxation/cAMP) | [1][2], Sigma-Aldrich, ResearchGate |
| CGS 21680 | 17 - 376 | 4.5 - 410 (Vasorelaxation/cAMP) | [1][2][3], ResearchGate |
Note: The variability in the reported values for NECA and CGS 21680 highlights the importance of consistent experimental design when comparing compounds. Factors influencing these values include the cell line or tissue used, the specific radioligand employed in binding assays, and the functional readout measured.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental setups.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A2A adenosine receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Binding Reaction:
-
In a multi-well plate, add a constant concentration of a suitable A2A receptor radioligand (e.g., [3H]-CGS 21680 or [3H]-ZM241385).
-
Add increasing concentrations of the unlabeled test compound (e.g., CPCA, NECA, or CGS 21680).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger produced upon activation of the Gs-coupled A2A adenosine receptor.
1. Cell Culture and Plating:
-
Culture cells expressing the A2A adenosine receptor in a suitable medium.
-
Seed the cells into a multi-well plate and allow them to adhere and grow to a desired confluency.
2. Compound Treatment:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of the test agonist (e.g., CPCA, NECA, or CGS 21680) to the cells.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
3. Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
4. Data Analysis:
-
Plot the measured cAMP levels against the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the resulting dose-response curve.
Mandatory Visualization
Signaling Pathway of A2A Adenosine Receptor Activation
Caption: A2A adenosine receptor signaling pathway.
Experimental Workflow for Agonist Comparison
Caption: Workflow for comparing adenosine receptor agonists.
References
- 1. Comparative effects of a selective adenosine A2 receptor agonist, CGS 21680, and nitroprusside in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged exposure to 5'-N-ethylcarboxamidoadenosine (NECA) does not affect the adenosine A2A-mediated vasodilation in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N6-Cyclopentyladenosine (CPCA) and Other Adenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of N6-cyclopentyladenosine (CPCA) with other key adenosine (B11128) analogs. The information presented is collated from experimental data to assist researchers in selecting the appropriate compound for their specific needs.
Overview of Adenosine Receptors and Analogs
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are categorized into four subtypes: A1, A2A, A2B, and A3. These receptors are involved in a multitude of physiological processes, making them attractive targets for therapeutic intervention in cardiovascular, inflammatory, and neurological diseases.[1] Adenosine analogs are synthetic molecules that mimic the action of endogenous adenosine, often with enhanced potency and selectivity for specific receptor subtypes.
CPCA (N6-cyclopentyladenosine) is a well-characterized agonist of the A1 adenosine receptor.[2][3] Its chemical structure and that of its close, more selective analog, 2-Chloro-N6-cyclopentyladenosine (CCPA), are fundamental to understanding their interaction with adenosine receptors.[4][5] This guide will focus on the comparative pharmacology of CPCA and other widely used adenosine analogs such as CCPA, NECA, CPA, and CGS21680.
Comparative Quantitative Data
The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of CPCA and other adenosine analogs at various adenosine receptor subtypes. This data is crucial for evaluating the selectivity and potential off-target effects of these compounds.
Table 1: Binding Affinity (Ki, nM) of Adenosine Analogs at Rat Adenosine Receptors
| Compound | A1 Receptor (Rat Brain) | A2A Receptor (Rat Striatum) | A3 Receptor (Rat Brain CHO cells) | Selectivity (A2A Ki / A1 Ki) |
| CPCA | 0.8[5] | 38-fold lower than A1[4] | 240 ± 36[6] | ~38[4] |
| CCPA | 0.4[5] | 3900[5] | Not specified | ~9750[5] |
| NECA | Not specified | Not specified | 113 ± 34[6] | Non-selective[1] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (IC50/EC50, nM) of Adenosine Analogs
| Compound | A1 Receptor (Rat Fat Cell Adenylate Cyclase Inhibition) | A2A Receptor (Human Platelet Adenylate Cyclase Stimulation) |
| CPCA | 52 ± 4% inhibition (max)[4] | 3500[4] |
| CCPA | 33[5] | 3500[5] |
| R-PIA | 53 ± 10% inhibition (max)[4] | Not specified |
Note: IC50 represents the concentration causing 50% inhibition, while EC50 represents the concentration causing 50% of the maximal effect.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Understanding these methodologies is essential for interpreting the results and designing future experiments.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (Ki) of unlabeled adenosine analogs by their ability to compete with a radiolabeled ligand for binding to adenosine receptors in tissue membrane preparations.
Typical Protocol:
-
Membrane Preparation: Tissues rich in the target receptor (e.g., rat brain cortex for A1, rat striatum for A2A) are homogenized and centrifuged to isolate the cell membranes containing the receptors.[5][7]
-
Incubation: The membranes are incubated with a specific concentration of a radiolabeled adenosine analog (e.g., [3H]PIA for A1 receptors, [3H]NECA for A2A receptors) and varying concentrations of the unlabeled competitor compound (e.g., CPCA, CCPA).[5]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Adenylate Cyclase Activity Assays
Adenylate cyclase activity assays are functional assays used to determine whether a compound acts as an agonist or antagonist and to quantify its potency.
Objective: To measure the effect of adenosine analogs on the activity of adenylate cyclase, an enzyme whose activity is modulated by adenosine receptors (A1 receptors inhibit, while A2A receptors stimulate).
Typical Protocol:
-
Membrane Preparation: Similar to binding assays, cell membranes from appropriate tissues or cell lines are prepared (e.g., rat fat cells for A1, human platelets for A2A).[4][5]
-
Assay Reaction: The membranes are incubated with ATP (the substrate for adenylate cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin (B1673556) (to stimulate basal adenylate cyclase activity, especially for A1 inhibition assays), and varying concentrations of the test compound.[4]
-
cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured, typically using a competitive binding assay or an enzyme immunoassay.
-
Data Analysis: For A1 agonists, the concentration that causes 50% inhibition of forskolin-stimulated cAMP production (IC50) is determined.[4] For A2A agonists, the concentration that produces 50% of the maximal stimulation of cAMP production (EC50) is determined.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can aid in comprehension. The following diagrams were generated using Graphviz.
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
The selection of an appropriate adenosine analog is critical for the success of research in purinergic signaling. CPCA is a potent A1 adenosine receptor agonist, but for studies requiring higher selectivity, its 2-chloro derivative, CCPA, offers a significant advantage with its nearly 10,000-fold selectivity for the A1 over the A2A receptor.[5] In contrast, compounds like NECA are non-selective and are useful for studies examining the overall effects of adenosine receptor activation.[1] Researchers should carefully consider the binding affinities, functional potencies, and selectivity profiles presented in this guide to make an informed decision for their experimental design.
References
- 1. Adenosine Receptors [sigmaaldrich.com]
- 2. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 3. Modelling of the pharmacodynamic interaction of an A1 adenosine receptor agonist and antagonist in vivo: N6-cyclopentyladenosine and 8-cyclopentyltheophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CPCA and Endogenous Adenosine Efficacy and Potency at the A1 Receptor
For Immediate Release
This guide provides a detailed comparison of the efficacy and potency of the synthetic agonist N6-cyclopentyladenosine (CPCA) and the endogenous ligand adenosine (B11128) at the A1 adenosine receptor (A1AR). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform research and therapeutic development.
Executive Summary
Endogenous adenosine and the synthetic analog CPCA are both agonists for the A1 adenosine receptor, a G protein-coupled receptor (GPCR) involved in numerous physiological processes, particularly in the cardiovascular and central nervous systems.[1] While both molecules activate the A1AR, they exhibit distinct profiles in terms of potency, selectivity, and efficacy. This guide synthesizes available data to highlight these differences, providing a clear comparison for researchers.
Data Presentation: Quantitative Comparison
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of CPCA and adenosine for the human A1 adenosine receptor and other adenosine receptor subtypes. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.
| Ligand | Receptor Subtype | Ki (nM) | EC50/IC50 (nM) | Efficacy (Emax) |
| CPCA | Human A1 | 2.3[2][3] | 33 (IC50, inhibition of adenylate cyclase)[1][4] | 93-100% (inhibition of fEPSP slope)[2] |
| Human A2A | 790[2][3] | - | - | |
| Human A3 | 43[2][3] | - | - | |
| Endogenous Adenosine | Human A1 | 310 (EC50, inhibition of forskolin-stimulated cAMP)[5] | 0.31 µM (EC50, inhibition of forskolin-stimulated cAMP)[5] | Not explicitly compared to CPCA in the same study |
| Human A2A | 700 (EC50, stimulation of cAMP)[5] | 0.7 µM (EC50, stimulation of cAMP)[5] | - | |
| Human A2B | 24,000 (EC50, stimulation of cAMP)[5] | 24 µM (EC50, stimulation of cAMP)[5] | - | |
| Human A3 | 290 (EC50, inhibition of forskolin-stimulated cAMP)[5] | 0.29 µM (EC50, inhibition of forskolin-stimulated cAMP)[5] | - |
Key Observations:
-
Potency: CPCA is significantly more potent at the A1 receptor than endogenous adenosine, as evidenced by its lower Ki and IC50 values.[2][3][4][5]
-
Selectivity: CPCA demonstrates high selectivity for the A1 receptor over A2A and A3 subtypes.[2][3] Adenosine, as the endogenous ligand, activates all receptor subtypes, with varying potencies.[5]
-
Efficacy: Studies indicate that CPCA acts as a full agonist at the A1 receptor, achieving maximal inhibition of downstream signaling pathways.[2]
Signaling Pathways and Experimental Workflows
The activation of the A1 adenosine receptor by either adenosine or CPCA initiates a cascade of intracellular events. The canonical pathway involves coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1] This, in turn, modulates the activity of various ion channels, including the activation of potassium channels and inhibition of calcium channels, ultimately leading to cellular hyperpolarization and reduced excitability.[6]
The characterization of A1 receptor agonists typically follows a standardized experimental workflow to determine their binding affinity and functional potency.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the A1 adenosine receptor.
-
Objective: To determine the inhibitory constant (Ki) of CPCA and adenosine for the A1 adenosine receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human A1 adenosine receptor (e.g., CHO or HEK-293 cells).
-
Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A1 antagonist.[1]
-
Test Agonists: Unlabeled CPCA and adenosine.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a potent unlabeled A1 ligand.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled test agonist.
-
Allow the reaction to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (Inhibition of Forskolin-Stimulated cAMP Production)
This protocol measures the ability of an A1 agonist to inhibit adenylyl cyclase activity, providing a functional measure of its potency (EC50) and efficacy (Emax).[1]
-
Objective: To determine the EC50 and Emax of CPCA and adenosine for the inhibition of cAMP production.
-
Materials:
-
Whole cells stably expressing the human A1 adenosine receptor.
-
Adenylyl cyclase activator: Forskolin (B1673556).
-
Test Agonists: CPCA and adenosine.
-
cAMP detection kit (e.g., based on HTRF, ELISA, or other detection technologies).
-
-
Procedure:
-
Plate the A1R-expressing cells in a suitable microplate format.
-
Pre-incubate the cells with varying concentrations of the test agonist.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the agonist concentration.
-
The EC50 (the concentration of agonist that produces 50% of the maximal inhibition) and Emax (the maximal inhibition) are determined from this curve.
-
Conclusion
The available data clearly indicate that CPCA is a highly potent and selective full agonist for the A1 adenosine receptor, exhibiting significantly greater potency than endogenous adenosine. This makes CPCA a valuable pharmacological tool for studying A1 receptor function and a potential scaffold for the development of novel therapeutics targeting this receptor. The detailed experimental protocols provided herein offer a foundation for the consistent and reproducible characterization of A1 receptor agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating CPCA Binding Affinity at Adenosine Receptors
For researchers and drug development professionals, accurately quantifying the binding affinity of a ligand to its target receptor is a cornerstone of pharmacological characterization. This guide provides a comprehensive comparison of methods for validating the binding affinity of N6-Cyclopentyl-9-methyladenine (CPCA) to adenosine (B11128) receptors. We present a comparative analysis of CPCA and its more extensively studied analog, N6-Cyclopentyladenosine (CPA), alongside other common adenosine receptor ligands. This guide includes supporting experimental data, detailed methodologies for key validation techniques, and visual workflows to facilitate a deeper understanding of these processes.
Comparative Analysis of Ligand Binding Affinities
The selection of an appropriate ligand for studying adenosine receptors is critical and depends on the desired selectivity and potency for the receptor subtype of interest. The following table summarizes the binding affinities (Ki) of CPCA, CPA, and other alternative ligands for human adenosine receptor subtypes. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand; a lower Ki value indicates a higher binding affinity.
| Ligand | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | A2B Receptor Ki (nM) | Primary Activity |
| CPCA | 500 - 1300[1] | 5000 - 25000[1] | - | - | A1 Selective Antagonist |
| CPA | 0.8 - 2.3[2][3] | 460 - 1500[4][5] | 43[2] | - | A1 Selective Agonist |
| NECA | - | 28[5] | - | 18600[6] | Non-selective Agonist |
| CCPA | 0.4[3][7] | 3900[3][8] | 35[9] | - | Highly A1 Selective Agonist |
| ZM241385 | - | 0.4 | - | - | A2A Selective Antagonist |
| CGS21680 | - | 55[5] | - | - | A2A Selective Agonist |
| R-PIA | - | - | 158[10] | - | A1 Selective Agonist |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Key Experimental Methodologies for Binding Affinity Validation
The validation of ligand-receptor binding affinity can be accomplished through several robust experimental techniques. The most common and well-established methods include radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).
Competitive Radioligand Binding Assay
This is a widely used method to determine the affinity of an unlabeled ligand (like CPCA) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Protocol:
-
Membrane Preparation :
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human adenosine receptor subtype of interest.
-
Harvest the cells and resuspend them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a method like the bicinchoninic acid (BCA) assay.[11] Store membranes at -80°C.
-
-
Competitive Binding Assay :
-
In a 96-well plate, add the membrane preparation (typically 10-50 µg of protein per well).
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]CPA for A1 receptors). The concentration is usually chosen to be close to its Kd value.
-
Add increasing concentrations of the unlabeled competitor ligand (CPCA).
-
For determining non-specific binding, use a high concentration of a standard unlabeled ligand (e.g., 10 µM NECA).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.[2]
-
-
Filtration and Detection :
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the inhibitory constant (Ki) of the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor. It provides kinetic information (association and dissociation rates) in addition to binding affinity.
Experimental Protocol:
-
Immobilization of the Receptor :
-
Purified adenosine receptors are immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry or affinity capture methods.
-
The surface is activated, the receptor is injected, and any remaining active sites are deactivated.
-
-
Binding Measurement :
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The analyte (CPCA) at various concentrations is injected over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in response units (RU). This is the association phase.
-
After the injection of the analyte, the running buffer is flowed over the surface again, and the dissociation of the analyte from the receptor is monitored. This is the dissociation phase.
-
-
Regeneration :
-
A regeneration solution (e.g., a low pH buffer or a high salt concentration) is injected to remove all bound analyte from the receptor, preparing the surface for the next binding cycle.
-
-
Data Analysis :
-
The binding data is recorded as a sensorgram (RU versus time).
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic binding model.
-
The equilibrium dissociation constant (KD), which is a measure of binding affinity, is calculated as the ratio of the dissociation and association rate constants (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a receptor. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol:
-
Sample Preparation :
-
A solution of the purified adenosine receptor is placed in the sample cell of the calorimeter.
-
A solution of the ligand (CPCA) is loaded into the injection syringe. The ligand concentration is typically 10-20 times higher than the receptor concentration.
-
It is crucial that both the receptor and ligand solutions are prepared in the exact same buffer to minimize heats of dilution. Both solutions should be thoroughly degassed.
-
-
Titration :
-
The experiment is conducted at a constant temperature.
-
A series of small, sequential injections of the ligand from the syringe into the sample cell are performed.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
-
Data Analysis :
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
The area under each peak is integrated to determine the heat change for that injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to receptor.
-
This isotherm is then fitted to a binding model to determine the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.
-
By employing these methodologies, researchers can obtain robust and quantitative data to validate and compare the binding affinities of CPCA and other ligands to adenosine receptors, thereby facilitating the drug discovery and development process.
References
- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Expression, Purification and Crystallisation of the Adenosine A2A Receptor Bound to an Engineered Mini G Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Cell Disruption and Membrane Preparation [sigmaaldrich.com]
A Comparative Guide to CPCA and Non-Adenosine Based A2A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adenosine-based A2A receptor agonist, CPCA (CGS 21680), with prominent non-adenosine based A2A receptor agonists. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
The adenosine (B11128) A2A receptor (A2AR) is a G-protein coupled receptor that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and vasodilation. Its activation is a promising therapeutic strategy for a range of conditions. Agonists targeting this receptor can be broadly classified into adenosine-based and non-adenosine-based compounds, each with distinct pharmacological profiles.
CPCA (CGS 21680) is a widely used, potent, and selective adenosine-based A2AR agonist. Non-adenosine agonists, such as the clinically approved Regadenoson, represent a newer class of compounds designed to offer alternative pharmacokinetic and pharmacodynamic properties. This guide will delve into a quantitative comparison of their performance, detail the experimental methodologies used for their characterization, and illustrate the key signaling pathways involved.
Quantitative Performance Comparison
The following tables summarize the binding affinity (Ki) and functional efficacy (EC50) of CPCA and selected non-adenosine A2A receptor agonists. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
Table 1: Binding Affinity (Ki) at Human Adenosine Receptors (nM)
| Compound | A2A Receptor (Ki, nM) | A1 Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Selectivity (A1/A2A) |
| CPCA (CGS 21680) | 17 - 376[1] | >10,000 | >10,000 | >10,000 | >27-588 |
| Regadenoson | 1100 - 1730[2] | >16,460[2] | - | - | >10 |
| LUF5834 | 2.6[3] | 2.6[3] | - | 538[3] | 1 |
| BAY 60-6583 | >10,000[4] | >10,000[4] | - | >10,000[4] | - |
Note: A higher Ki value indicates lower binding affinity. Selectivity is calculated as the ratio of Ki for the A1 receptor to the Ki for the A2A receptor. A higher ratio indicates greater selectivity for the A2A receptor.
Table 2: Functional Efficacy (EC50) at the Human A2A Receptor (nM)
| Compound | EC50 (nM) | Assay Type |
| CPCA (CGS 21680) | 4.5 - 110 | Vasorelaxation, cAMP accumulation[5] |
| Regadenoson | - | - |
| LUF5834 | 12[3] | cAMP accumulation |
| BAY 60-6583 | 3 (A2B receptor)[4] | cAMP accumulation |
Note: EC50 represents the concentration of an agonist that gives half-maximal response. A lower EC50 value indicates higher potency.
Signaling Pathways and Experimental Workflows
The activation of the A2A receptor by an agonist initiates a well-defined signaling cascade. The following diagrams, created using the DOT language, illustrate this pathway and a typical experimental workflow for assessing agonist binding.
Caption: A2A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for two key assays used to characterize A2A receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the A2A receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled A2A receptor ligand (e.g., [3H]CGS 21680), and varying concentrations of the unlabeled test compound (CPCA or a non-adenosine agonist).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled standard A2A agonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the A2A receptor signaling pathway, to determine its efficacy (EC50).
1. Cell Preparation:
-
Seed cells expressing the A2A receptor into a 96-well plate and allow them to adhere overnight.
2. Compound Treatment:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test agonist (CPCA or a non-adenosine agonist) to the wells.
3. Cell Lysis and cAMP Measurement:
-
After a specific incubation period (e.g., 30 minutes) at 37°C, lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
4. Data Analysis:
-
Plot the measured cAMP levels as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
Conclusion
The choice between CPCA and non-adenosine based A2A receptor agonists will depend on the specific requirements of the research. CPCA is a well-characterized, highly selective adenosine-based agonist that serves as a valuable tool for in vitro and in vivo studies. Non-adenosine agonists, such as Regadenoson, offer a different pharmacological profile, which may be advantageous in certain therapeutic applications. For instance, non-ribose agonists like LUF5834 have been shown to interact with the A2A receptor differently than adenosine-based agonists, which could be exploited for the development of biased agonists with more specific downstream effects[6]. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the selection and application of these important pharmacological agents.
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2a Adenosine Receptor For MPI Myocardial Perfusion Imaging [radcliffecardiology.com]
- 3. LUF 5834 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel nonribose agonist, LUF5834, engages residues that are distinct from those of adenosine-like ligands to activate the adenosine A(2a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5'-(N-Cyclopropyl)carboxamidoadenosine: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), a potent and acutely toxic adenosine (B11128) A2 receptor agonist. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Due to the hazardous nature of this compound, direct disposal into standard laboratory waste streams is strictly prohibited.
Hazard Profile and Safety Precautions
This compound is classified as a highly toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled[1]. Therefore, all handling and disposal operations must be conducted with stringent safety measures in place.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal if swallowed, in contact with skin, or if inhaled[1]. | Chemical-resistant gloves (nitrile or neoprene), lab coat, and full-coverage safety goggles. |
| Respiratory Hazard | Do not breathe dust, fume, gas, mist, vapors, or spray[2]. | All handling of the solid compound or solutions must be performed in a certified chemical fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, disposable lab coats), and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container[3][4].
-
Do not mix with other chemical waste streams unless compatibility has been verified[5].
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container.
-
Aqueous and organic solvent waste streams should be collected separately.
-
-
Sharps Waste:
-
Contaminated sharps, such as needles and Pasteur pipettes, must be placed in a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste[6].
-
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity[1][4].
-
Store all waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general laboratory traffic and incompatible chemicals[7][8].
-
Ensure all waste containers are tightly sealed to prevent leakage or evaporation[3].
3. Final Disposal Procedure:
-
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash[1][7].
-
The ultimate disposal of this hazardous waste must be carried out by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.
-
The primary recommended method for the destruction of highly toxic organic compounds is high-temperature incineration[9][10].
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide is intended to provide clear, actionable steps for the safe and compliant disposal of this compound. By adhering to these procedures, researchers and laboratory personnel can mitigate the risks associated with this highly toxic compound and ensure the protection of themselves and the environment.
References
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Laboratory Incinerators | Inciner8 [inciner8.com]
- 10. inspirewaste.co.uk [inspirewaste.co.uk]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 5'-(N-Cyclopropyl)carboxamidoadenosine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA). This adenosine (B11128) A2 receptor agonist requires stringent safety measures to prevent accidental exposure.[1][2][3] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational workflows, and disposal plans to ensure the safe handling of this compound.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the potential hazards associated with this compound. The following table summarizes the mandatory PPE for handling this compound, which is classified as very toxic by inhalation, in contact with skin, and if swallowed.[3]
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved Respirator | Critical: Due to the high toxicity upon inhalation, a NIOSH-approved respirator is mandatory.[4][5] For powdered forms, a particulate respirator is necessary to prevent inhaling dust.[6][7] In cases of inadequate ventilation, more comprehensive respiratory protection may be required.[8] |
| Hand Protection | Chemical-resistant Gloves | Compatible, chemical-resistant gloves are essential to prevent skin contact.[4][5] Given the compound's toxicity, it is advisable to double-glove. |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles should be worn to protect the eyes from dust particles.[7] A face shield provides an additional layer of protection for the entire face from splashes or airborne particles.[9][10] |
| Body Protection | Laboratory Coat and Protective Clothing | A lab coat should be worn to protect against minor spills.[4][5] For procedures with a higher risk of contamination, additional protective clothing, such as overalls or an apron, is recommended.[7][10] |
| Foot Protection | Closed-toe Shoes | Closed-toe shoes are a standard laboratory requirement to protect the feet from spills and falling objects. |
Experimental Workflow for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk. The following workflow outlines the key stages of handling this compound safely.
Detailed Experimental Protocols
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Don the PPE in the correct order, starting with protective clothing, followed by the respirator, safety goggles, face shield, and finally, gloves.
2. Handling:
-
Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure to minimize the risk of dust inhalation.
-
Dissolving: Prepare solutions in a well-ventilated area.[6] Use the appropriate solvent as specified in the experimental protocol.
-
Experimentation: Conduct all experimental procedures within the designated and controlled environment to prevent contamination of the wider laboratory space.
3. Cleanup and Disposal:
-
Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including excess reagents, contaminated PPE, and cleaning materials, in clearly labeled, sealed containers for hazardous waste.[6] Adhere to all local, state, and federal regulations for chemical waste disposal.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Generally, gloves are removed first, followed by the face shield, goggles, lab coat, and finally, the respirator.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush the eyes with large volumes of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[4][5] If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.
By implementing these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound CAS#: 50908-62-8 [amp.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. medline.com [medline.com]
- 12. medline.com [medline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
